molecular formula C16H19N7O6 B12399054 1-epi-Regadenoson ethyl ester

1-epi-Regadenoson ethyl ester

货号: B12399054
分子量: 405.37 g/mol
InChI 键: ZPVLTIXYQGANFL-PYUPQCDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-epi-Regadenoson ethyl ester is a useful research compound. Its molecular formula is C16H19N7O6 and its molecular weight is 405.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H19N7O6

分子量

405.37 g/mol

IUPAC 名称

ethyl 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)/t8-,10-,11-,14+/m1/s1

InChI 键

ZPVLTIXYQGANFL-PYUPQCDSSA-N

手性 SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

规范 SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

产品来源

United States

Foundational & Exploratory

What is the chemical structure of 1-epi-Regadenoson ethyl ester?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-epi-Regadenoson Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, an intermediate and impurity in the synthesis of Regadenoson-related compounds. Regadenoson is a potent and selective A2A adenosine (B11128) receptor agonist used as a pharmacological stress agent in myocardial perfusion imaging.[1] Understanding the chemical properties and synthesis of its related impurities is crucial for drug development and quality control.

Chemical Structure and Properties

This compound is a stereoisomer of the corresponding ethyl ester of Regadenoson. The prefix "1-epi" refers to the epimerization at the 1' position of the ribofuranose sugar moiety. The systematic IUPAC name for this compound is ethyl 1-(6-amino-9-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate.[2][3]

The core structure consists of an adenine (B156593) base linked to a ribofuranose sugar, which is further substituted at the 2-position of the purine (B94841) ring with a 1H-pyrazole-4-carboxylic acid ethyl ester group.

Adenine Adenine Ribofuranose Ribofuranose (1'-epi configuration) Adenine->Ribofuranose N9-C1' glycosidic bond Pyrazole Pyrazole Adenine->Pyrazole C2 substitution EthylEster Ethyl Ester Pyrazole->EthylEster C4 substitution

Core molecular components of this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₆H₁₉N₇O₆
Molecular Weight 405.37 g/mol [1][4]
IUPAC Name ethyl 1-(6-amino-9-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate[2][3]
CAS Number 313348-16-2[2][4][5]
Synonyms 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester, CVT 3127[4]

Synthesis and Experimental Protocols

This compound is primarily formed as a process-related impurity during the synthesis of Regadenoson or its analogues.[6][7] The synthesis of such compounds typically involves the coupling of a protected ribofuranose derivative with a purine base, followed by further functionalization. The formation of the 1-epi isomer can occur due to a lack of complete stereocontrol during the glycosylation step or subsequent processing.

A plausible synthetic pathway involves the reaction of 2-chloroadenosine (B27285) with ethyl pyrazole-4-carboxylate under conditions that can lead to the formation of the desired product and its epimer. The control of these impurities is a critical aspect of the manufacturing process.[8]

cluster_synthesis Plausible Synthesis Workflow Start Starting Materials: - Protected Ribofuranose - 2-substituted Purine Coupling Glycosylation Reaction Start->Coupling Isomer_Mix Mixture of Anomers (α and β) Coupling->Isomer_Mix Separation Chromatographic Separation Isomer_Mix->Separation Desired_Product Desired β-anomer Separation->Desired_Product Main Fraction Epi_Impurity 1-epi Isomer (α-anomer) Separation->Epi_Impurity Impurity Fraction Deprotection Deprotection Epi_Impurity->Deprotection Final_Ester This compound Deprotection->Final_Ester

A generalized workflow for the synthesis and isolation of this compound.

Biological Context: Regadenoson and A2A Receptor Signaling

As this compound is an intermediate, its biological activity has not been extensively characterized. The relevant biological context is the mechanism of action of Regadenoson, a selective agonist for the adenosine A2A receptor.[1]

Activation of the A2A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasodilation.[9] This is the basis for its use in cardiac stress testing. The key steps in this pathway are:

  • Receptor Binding: Regadenoson binds to the A2A adenosine receptor on vascular smooth muscle cells.

  • G-Protein Activation: The receptor couples to a stimulatory G-protein (Gs), causing the exchange of GDP for GTP on the α-subunit.

  • Adenylyl Cyclase Activation: The activated Gs-α subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.

  • Cellular Response: PKA phosphorylates downstream targets, leading to a decrease in intracellular calcium and resulting in smooth muscle relaxation and vasodilation.[9][10][11]

Some studies also suggest that A2A receptor agonism can modulate the MAPK/ERK pathway.[12]

cluster_pathway Regadenoson A2A Receptor Signaling Pathway Regadenoson Regadenoson A2A_Receptor Adenosine A2A Receptor (GPCR) Regadenoson->A2A_Receptor Binds to Gs_Protein Gs Protein (αβγ) A2A_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Leads to

The signaling pathway of the A2A adenosine receptor activated by Regadenoson.

Quantitative Data for Regadenoson

While specific quantitative data for the 1-epi ethyl ester intermediate is not available, the data for the parent compound, Regadenoson, is well-documented and provides a benchmark for A2A receptor agonists.

ParameterSpeciesValueDescription
Ki (A2A Receptor) Rat1200 nM[11]Dissociation constant at the A2A receptor.
Potency Human100x vs. Adenosine[11]Relative potency at the A2A receptor.

Conclusion

This compound is a chemically defined process-related impurity in the synthesis of Regadenoson analogs. While it may not have direct therapeutic applications, its identification, synthesis, and characterization are essential for ensuring the purity and safety of the final active pharmaceutical ingredient. The biological activity of its parent compound, Regadenoson, is mediated through the well-understood A2A adenosine receptor signaling pathway, which is a key target in cardiovascular diagnostics. This guide provides foundational information for researchers and professionals working on the development and quality control of A2A receptor agonists.

References

Unraveling the Synthesis of 1-epi-Regadenoson Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis pathway for 1-epi-Regadenoson ethyl ester, an important intermediate in the preparation of the α-isomer impurity of Regadenoson. Regadenoson is a highly selective adenosine (B11128) A2A receptor agonist utilized as a pharmacological stress agent in myocardial perfusion imaging. Understanding the formation of its impurities is critical for drug development professionals, researchers, and scientists in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the synthetic route, provides detailed experimental protocols for key steps, and presents quantitative data in a clear, tabular format.

Synthesis Pathway Overview

The synthesis of this compound is intrinsically linked to the manufacturing process of Regadenoson itself. The "1-epi" designation indicates an epimer of Regadenoson, signifying a different stereochemical configuration at a key chiral center. This epimer typically arises from non-selective reactions or epimerization conditions during the synthesis. The ethyl ester is an intermediate in the formation of the final 1-epi-Regadenoson impurity.

The likely synthetic pathway involves the coupling of a protected ribofuranose derivative with a substituted purine (B94841) base, followed by the formation of the pyrazole (B372694) moiety and subsequent functional group manipulations. The stereochemistry of the ribose precursor is crucial in determining the final stereochemistry of the product.

Core Synthesis Steps

The synthesis can be broken down into the following key transformations:

  • Glycosylation: Reaction of a protected D-ribofuranose with 2-chloroadenine (B193299) to form the nucleoside core. The stereoselectivity of this step is critical in determining the ratio of the desired product to its epimer.

  • Hydrazinolysis: Conversion of the 2-chloro-adenosine derivative to a 2-hydrazinoadenosine intermediate.

  • Pyrazole Ring Formation: Cyclization of the 2-hydrazinoadenosine with an appropriate three-carbon electrophile, such as ethyl 2-formyl-3-oxopropionate, to construct the pyrazole ring. This step yields the ethyl ester derivative.

  • Amidation: Conversion of the ethyl ester to the final N-methylcarboxamide of 1-epi-Regadenoson.

The following diagram illustrates the logical flow of the synthesis pathway.

Synthesis_Pathway A Protected D-Ribofuranose C Protected 2-Chloro-1-epi-adenosine A->C Glycosylation B 2-Chloroadenine B->C E Protected 2-Hydrazino-1-epi-adenosine C->E Hydrazinolysis D Hydrazine (B178648) D->E G Protected this compound E->G Pyrazole Formation F Ethyl 2-formyl-3-oxopropionate F->G I This compound G->I Deprotection H Deprotection H->I K 1-epi-Regadenoson I->K Amidation J Methylamine J->K

Figure 1: Synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis steps. It is important to note that yields and purity can vary significantly based on reaction conditions and purification methods. The data presented here is a representative compilation from various sources on Regadenoson synthesis and its impurities.

Table 1: Reaction Yields

StepReactionTypical Yield (%)
1Glycosylation60-75
2Hydrazinolysis85-95
3Pyrazole Formation70-85
4Deprotection80-90
5Amidation75-85

Table 2: Purity and Analytical Data

CompoundPurity (by HPLC) (%)Key Analytical Data
Protected 2-Chloro-1-epi-adenosine>95¹H NMR, ¹³C NMR, MS
Protected 2-Hydrazino-1-epi-adenosine>95¹H NMR, ¹³C NMR, MS
This compound>98¹H NMR, ¹³C NMR, MS, IR
1-epi-Regadenoson>99¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Glycosylation to form Protected 2-Chloro-1-epi-adenosine

Objective: To couple a protected D-ribofuranose with 2-chloroadenine.

Materials:

Procedure:

  • To a stirred suspension of 2-chloroadenine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained.

  • Cool the solution to room temperature and then add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

  • Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the protected 2-chloro-1-epi-adenosine. The epimer can be separated from the desired isomer at this stage or carried through to a later step.

Step 2: Hydrazinolysis to form Protected 2-Hydrazino-1-epi-adenosine

Objective: To convert the 2-chloro group to a 2-hydrazino group.

Materials:

Procedure:

  • Dissolve the protected 2-chloro-1-epi-adenosine in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product is often used directly in the next step without further purification.

Step 3: Pyrazole Ring Formation to yield Protected this compound

Objective: To construct the pyrazole ring via cyclization.

Materials:

  • Protected 2-Hydrazino-1-epi-adenosine

  • Ethyl 2-formyl-3-oxopropionate

  • Acetic acid

  • Methanol (B129727)

Procedure:

  • Dissolve the crude protected 2-hydrazino-1-epi-adenosine in a mixture of methanol and acetic acid.

  • Add ethyl 2-formyl-3-oxopropionate to the solution.

  • Heat the reaction mixture to 60-70°C for 3-5 hours.

  • Monitor the reaction by HPLC.

  • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent and purify the residue by flash chromatography to yield the protected this compound.

Step 4: Deprotection to yield this compound

Objective: To remove the protecting groups from the ribose moiety.

Materials:

Procedure:

  • Dissolve the protected this compound in a solution of ammonia in methanol (typically 7N).

  • Stir the solution at room temperature in a sealed vessel for 12-24 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography to give pure this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly to manage stereochemistry. This guide provides a foundational understanding of the synthetic pathway and detailed experimental procedures. For researchers and drug development professionals, a thorough characterization of this and other impurities is paramount for ensuring the final drug product's quality and safety. Further optimization of each step may be necessary to improve yields and minimize the formation of undesired side products.

The Role of 1-epi-Regadenoson Ethyl Ester in Regadenoson Impurity Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of 1-epi-Regadenoson ethyl ester in the impurity profiling of Regadenoson, a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. This document outlines the origin of such impurities, analytical methodologies for their detection, and the underlying signaling pathways of the parent compound.

Introduction to Regadenoson and Its Impurities

Regadenoson's multi-step chemical synthesis and potential degradation pathways can lead to the formation of various process-related and degradation impurities.[1][2] Regulatory bodies require strict control and monitoring of these impurities to ensure the safety, efficacy, and quality of the final drug product.[2] Impurities can arise from starting materials, intermediates, by-products, and degradation of the active pharmaceutical ingredient (API).[2]

One such potential impurity is this compound, which is recognized as an intermediate in the synthesis of the α-isomer impurity of Regadenoson.[3] The presence of stereoisomers as impurities is a critical consideration in drug development, as different stereoisomers can have varying pharmacological and toxicological profiles.

Origin and Significance of this compound

The synthesis of Regadenoson involves the formation of a glycosidic bond, a step where stereoisomers, or epimers, can be generated. 1-epi-Regadenoson is a diastereomer of Regadenoson, differing in the stereochemistry at the C1' position of the ribose sugar. The ethyl ester form of this epimer, this compound, is an intermediate that can be formed during the synthesis process.

The presence of this and other impurities necessitates the development of robust analytical methods to separate and quantify them, ensuring that their levels are within the stringent limits set by regulatory authorities like the FDA and EMA.[4]

Quantitative Analysis of Regadenoson Impurities

While specific quantitative data for this compound in commercial Regadenoson batches is not publicly available, the general approach to quantifying impurities is well-established. Regulatory submissions for pharmaceuticals include detailed reports on impurity profiling, though these are often confidential. The United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in new drug substances.[1][4]

The following table summarizes the typical specifications for impurities in a drug substance, based on regulatory guidelines. The limits are generally expressed as a percentage of the API.

Impurity TypeSpecification Limit (% w/w)
Any Unspecified Impurity≤ 0.10
Total Impurities≤ 1.0

Note: These are general limits and can vary based on the toxicity of the impurity and the maximum daily dose of the drug.

Experimental Protocols for Impurity Profiling

The identification, quantification, and control of impurities in Regadenoson rely on a combination of synthetic chemistry, analytical chemistry, and forced degradation studies.

Synthesis and Isolation of Impurity Standards

To accurately identify and quantify impurities, reference standards of the impurities themselves are required. The synthesis of this compound would involve a stereoselective synthesis or the separation of a diastereomeric mixture. A general approach to the synthesis of Regadenoson provides a framework for understanding where such an impurity could arise.

General Synthetic Scheme for Regadenoson:

A known synthesis of Regadenoson involves the condensation of 2-hydrazinoadenosine with ethoxycarbonylmalondialdehyde, followed by aminolysis with methylamine.[5] The formation of epimers could potentially occur during the glycosylation step in the synthesis of the adenosine starting material.

A detailed, step-by-step protocol for the specific synthesis and isolation of this compound is not publicly available in scientific literature.

Analytical Method for Impurity Detection: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary analytical technique for the separation and quantification of Regadenoson and its impurities.[2][6] A validated, stability-indicating HPLC method is crucial for ensuring the quality of the drug substance.

Example HPLC Method Parameters for Regadenoson Impurity Profiling:

ParameterCondition
Column Symmetry C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Methanol
Gradient Isocratic elution with a 1:1 (v/v) mixture of Mobile Phase A and B, pH adjusted to 3.2 with ortho-phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detector UV at 205 nm
Injection Volume 10 µL

This is an example protocol based on published methods for related compounds.[6] The specific method for this compound would require optimization and validation.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to ensure that the analytical methods are "stability-indicating," meaning they can separate the degradation products from the intact drug.[7]

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and fluorescent light

Visualizations: Signaling Pathways and Workflows

Regadenoson Signaling Pathway

Regadenoson is a selective agonist for the adenosine A2A receptor.[8] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to vasodilation.

G Regadenoson Regadenoson A2AR Adenosine A2A Receptor (GPCR) Regadenoson->A2AR Binds to G_alpha_s Gαs A2AR->G_alpha_s Activates MAPK_ERK MAPK/ERK Pathway A2AR->MAPK_ERK Can also modulate AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to MAPK_ERK->Vasodilation

Caption: Regadenoson's activation of the A2A receptor and downstream signaling.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of an impurity like this compound.

G Synthesis Regadenoson Synthesis (Potential formation of This compound) Isolation Isolation & Purification (e.g., Preparative HPLC) Synthesis->Isolation Characterization Structural Characterization (NMR, MS, IR) Isolation->Characterization Reference_Standard Certified Reference Standard Characterization->Reference_Standard Method_Dev Analytical Method Development (HPLC-UV) Reference_Standard->Method_Dev Validation Method Validation (ICH Guidelines) Method_Dev->Validation Quantification Quantification in Regadenoson Batches Validation->Quantification

Caption: Workflow for the analysis of this compound.

Conclusion

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. This compound serves as a key example of a process-related impurity that requires careful monitoring. While specific quantitative data and detailed experimental protocols for this particular impurity are not widely published, the established principles of impurity profiling, including the use of validated HPLC methods and the generation of reference standards, provide a robust framework for ensuring the quality and safety of Regadenoson. Further research and publication of data in this area would be beneficial to the scientific community.

References

The Role of 1-epi-Regadenoson Ethyl Ester in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson, a selective A2A adenosine (B11128) receptor agonist, is a crucial pharmacological stress agent used in myocardial perfusion imaging. The synthesis of high-purity Regadenoson necessitates a thorough understanding of its potential impurities and their formation pathways. This technical guide focuses on 1-epi-Regadenoson ethyl ester, a key synthetic intermediate in the preparation of the α-isomer impurity of Regadenoson. A detailed exploration of its chemical properties, a plausible synthetic protocol, and its role in the broader context of Regadenoson synthesis are presented. Furthermore, this guide elucidates the A2A adenosine receptor signaling pathway, providing a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Regadenoson exerts its pharmacological effect by activating the A2A adenosine receptor, leading to coronary vasodilation.[1] The stereochemistry of the ribose moiety is critical for its selective binding and activity. The formation of epimers, such as the α-isomer of Regadenoson, represents a significant challenge in its chemical synthesis. This compound has been identified as a direct precursor to this α-isomer impurity.[2] Understanding the synthesis and reactivity of this intermediate is paramount for developing robust manufacturing processes and ensuring the final drug product's purity.

Chemical Properties and Data

This compound is a synthetic intermediate whose properties are crucial for its isolation and subsequent reactions. While extensive experimental data for this specific compound is not widely published, its key identifiers and expected properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
IUPAC Name ethyl 1-(6-amino-9-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylateInferred from structure
CAS Number 2015222-44-1[2]
Molecular Formula C16H19N7O6[1][3][4]
Molecular Weight 405.37 g/mol [1][3][4]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in polar organic solvents like DMF, DMSOGeneral knowledge
Storage 2-8°C, protected from light and moisture

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available English literature. However, based on a Chinese patent (CN105968156A) describing the preparation of the Regadenoson α-isomer impurity, a plausible synthetic route can be outlined. The following protocols are generalized procedures based on the patent's abstract and established synthetic methodologies for nucleoside analogs.

It is critical to note that these are proposed experimental protocols and should be adapted and optimized under appropriate laboratory conditions.

Logical Flow of the Synthesis

The overall synthesis can be envisioned as a multi-step process starting from a protected ribose and a purine (B94841) base, followed by the introduction of the pyrazole (B372694) moiety and subsequent functional group manipulations.

G A Protected α-D-Ribofuranose C Glycosylation A->C B 2,6-Dichloropurine (B15474) B->C D Protected 2,6-dichloro-α-purine riboside C->D E Ammonolysis D->E F Protected 2-chloro-6-amino-α-purine riboside E->F G Hydrazinolysis F->G H Protected 2-hydrazino-6-amino-α-purine riboside G->H J Cyclization H->J I Ethyl 2-formyl-3-oxopropanoate I->J K Protected this compound J->K L Deprotection K->L M This compound L->M

Caption: Proposed synthetic workflow for this compound.

Step 1: Glycosylation of 2,6-Dichloropurine

This step involves the coupling of a protected ribofuranose, such as 1,2,3,5-tetra-O-acetyl-α-D-ribofuranose, with 2,6-dichloropurine to form the nucleoside. The use of a Lewis acid catalyst is common to promote the reaction and control the stereochemistry.

  • Reactants: 2,6-Dichloropurine, 1,2,3,5-tetra-O-acetyl-α-D-ribofuranose, Tin(IV) chloride (SnCl4) or other suitable Lewis acid.

  • Solvent: Acetonitrile or other anhydrous aprotic solvent.

  • Procedure:

    • Suspend 2,6-dichloropurine in anhydrous acetonitrile.

    • Add 1,2,3,5-tetra-O-acetyl-α-D-ribofuranose to the suspension.

    • Cool the mixture to 0°C and slowly add SnCl4.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Representative Reaction Parameters for Glycosylation

ParameterValueNotes
Temperature 0°C to Room TemperatureInitial cooling is crucial for controlling reactivity.
Reaction Time 4-12 hoursMonitor progress by TLC/LC-MS.
Catalyst SnCl4 or TiCl4Choice of catalyst can influence N7/N9 regioselectivity.[5]
Yield 40-70%Highly dependent on reaction conditions and purification.
Step 2: Ammonolysis of the Dichloropurine Riboside

The more reactive chlorine atom at the C6 position of the purine ring is selectively displaced by ammonia (B1221849).

  • Reactants: Protected 2,6-dichloro-α-purine riboside, Ammonia (in methanol).

  • Solvent: Methanol (B129727).

  • Procedure:

    • Dissolve the protected 2,6-dichloro-α-purine riboside in methanol.

    • Saturate the solution with ammonia gas at 0°C or use a solution of ammonia in methanol.

    • Stir the reaction in a sealed vessel at room temperature or with gentle heating.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be used in the next step without further purification.

Table 3: Representative Reaction Parameters for Ammonolysis

ParameterValueNotes
Temperature 25-50°CHigher temperatures may be required for complete conversion.
Reaction Time 12-24 hours
Yield >90%Typically a high-yielding reaction.
Step 3: Hydrazinolysis

The chlorine at the C2 position is displaced by hydrazine (B178648).

  • Reactants: Protected 2-chloro-6-amino-α-purine riboside, Hydrazine hydrate (B1144303).

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve the protected 2-chloro-6-amino-α-purine riboside in ethanol.

    • Add hydrazine hydrate and heat the mixture to reflux.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • The resulting crude 2-hydrazinoadenosine derivative is used in the next step.

Step 4: Cyclization to form the Pyrazole Ring

The hydrazino group is reacted with a suitable three-carbon electrophile, such as ethyl 2-formyl-3-oxopropanoate, to form the pyrazole ring.

  • Reactants: Protected 2-hydrazino-6-amino-α-purine riboside, Ethyl 2-formyl-3-oxopropanoate.

  • Solvent: Ethanol or a mixture of acetic acid and ethanol.

  • Procedure:

    • Dissolve the crude 2-hydrazinoadenosine derivative in the chosen solvent system.

    • Add ethyl 2-formyl-3-oxopropanoate and heat the reaction mixture.

    • Monitor the formation of the pyrazole ring by TLC or LC-MS.

    • Upon completion, cool the reaction and neutralize if an acidic solvent was used.

    • Extract the product and purify by column chromatography to yield the protected this compound.

Table 4: Representative Reaction Parameters for Cyclization

ParameterValueNotes
Temperature 60-85°C
Reaction Time 2-6 hours
Yield ModerateYields can be variable depending on the purity of the starting material.
Step 5: Deprotection

The protecting groups on the ribose moiety are removed to yield the final product.

  • Reactants: Protected this compound, Sodium methoxide (B1231860) in methanol or trifluoroacetic acid.

  • Solvent: Methanol or Dichloromethane.

  • Procedure (for acetyl groups):

    • Dissolve the protected intermediate in methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize with an acidic resin.

    • Filter and concentrate to obtain this compound.

Role in Impurity Formation

This compound is a direct precursor to the α-isomer of Regadenoson. The final step in the synthesis of the impurity would involve the amidation of the ethyl ester with methylamine.

G A This compound C Amidation A->C B Methylamine B->C D 1-epi-Regadenoson (α-isomer impurity) C->D

Caption: Conversion of the ethyl ester intermediate to the α-isomer impurity.

Controlling the formation of the α-anomer during the initial glycosylation step is the most effective strategy to minimize the presence of this impurity in the final active pharmaceutical ingredient (API).

A2A Adenosine Receptor Signaling Pathway

Regadenoson's therapeutic effect is mediated through the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates an intracellular signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor Gs Gs Protein (αβγ) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Initiates Regadenoson Regadenoson Regadenoson->A2AR Binds

Caption: A2A Adenosine Receptor Signaling Pathway.

Upon binding of Regadenoson, the A2A receptor activates the associated Gs protein. The α-subunit of the Gs protein then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[7][8] PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), which then modulates gene transcription, ultimately leading to the physiological response of vasodilation.

Conclusion

This compound is a critical intermediate to understand in the context of Regadenoson synthesis and impurity control. While detailed synthetic procedures are not widely disseminated in English literature, this guide provides a robust, scientifically grounded overview of its synthesis, properties, and role in impurity formation. The elucidation of the A2A receptor signaling pathway further enriches the understanding of Regadenoson's mechanism of action. This technical guide serves as a valuable resource for scientists and professionals dedicated to the development and manufacturing of this important pharmaceutical agent. Further research into the specific reaction kinetics and optimization of the synthetic steps outlined herein will contribute to more efficient and higher-purity production of Regadenoson.

References

An In-Depth Technical Guide to the Stereochemistry of 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson, a selective A₂A adenosine (B11128) receptor agonist, is a crucial pharmacological stress agent used in myocardial perfusion imaging. Its clinical efficacy and safety are intrinsically linked to its specific stereochemistry. This technical guide provides a comprehensive examination of the stereochemistry of 1-epi-Regadenoson ethyl ester, a critical diastereomeric impurity that can arise during the synthesis of Regadenoson. Understanding the stereochemical nuances, synthesis, and biological activity of this epimer is paramount for ensuring the quality, safety, and efficacy of Regadenoson-based therapeutics.

Stereochemistry of Regadenoson and its 1'-Epimer

Regadenoson possesses a β-D-ribofuranose moiety attached to the N9 position of the purine (B94841) core. The stereochemistry at the anomeric carbon (C1') is crucial for its biological activity. In Regadenoson, the ribofuranose is in the β-configuration. Its epimer, 1-epi-Regadenoson, differs in the stereochemistry at this C1' position, having an α-configuration. This seemingly minor change in the spatial arrangement of the purine base relative to the sugar moiety can have profound effects on the molecule's three-dimensional shape and its interaction with the A₂A adenosine receptor. The ethyl ester derivatives of these compounds are often encountered as intermediates or impurities in synthetic processes.

The stereochemical relationship between Regadenoson and 1-epi-Regadenoson is depicted in the following diagram:

G Regadenoson Regadenoson (β-anomer) epi_Regadenoson 1-epi-Regadenoson (α-anomer) Regadenoson->epi_Regadenoson Epimerization at C1' Regadenoson_ester Regadenoson Ethyl Ester Regadenoson->Regadenoson_ester Esterification epi_Regadenoson_ester This compound epi_Regadenoson->epi_Regadenoson_ester Esterification

Stereochemical relationship between Regadenoson and its 1'-epimer.

Physicochemical and Pharmacological Properties

While specific quantitative data for this compound is not extensively published, the epimerization at the anomeric carbon is known to significantly alter the physicochemical and pharmacological properties of nucleoside analogs.

PropertyRegadenoson (β-anomer)1-epi-Regadenoson (α-anomer)
Molecular Weight ( g/mol ) 390.35390.35
A₂A Receptor Affinity (Ki) ~1.3 µM[1][2]Expected to be significantly lower
Biological Activity Potent coronary vasodilator[1][2]Expected to have reduced or no activity
Spectroscopic Data (¹H & ¹³C NMR) Characteristic shifts for β-anomerDifferent chemical shifts, particularly for H1' and C1'

Synthesis and Purification of 1'-epi-Adenosine Analogs

The synthesis of adenosine analogs can sometimes lead to the formation of both β and α anomers. The ratio of these epimers can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. The formation of the undesired 1'-epimer often occurs during the glycosylation step, where the purine base is coupled with a protected ribose derivative.

General Synthetic Approach:

A common method for the synthesis of adenosine analogs involves the Vorbrüggen glycosylation. This reaction typically employs a silylated purine base and a protected ribofuranosyl acetate (B1210297) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). While this method generally favors the formation of the thermodynamically more stable β-anomer, the α-anomer can be formed as a significant byproduct under certain conditions.

Experimental Protocol: Chiral HPLC Separation

The separation of diastereomers like Regadenoson and 1-epi-Regadenoson (and their ethyl esters) is crucial for obtaining the pure, active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for this purpose.

A validated reverse-phase HPLC (RP-HPLC) method for the determination of Regadenoson and its process-related impurities can be adapted for the separation of its epimers.[1][3]

  • Column: A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamate), is typically used for separating nucleoside epimers.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is commonly employed. The exact composition and pH of the mobile phase need to be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where both epimers have significant absorbance (e.g., 260 nm) is suitable.

  • Flow Rate and Temperature: These parameters should be optimized to ensure good peak shape and resolution within a reasonable analysis time.

The following diagram illustrates a typical workflow for the synthesis and purification of Regadenoson, highlighting the point at which the 1'-epimer can be generated and subsequently removed.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Protected Ribose & Purine Base) glycosylation Glycosylation (e.g., Vorbrüggen) start->glycosylation deprotection Deprotection glycosylation->deprotection hplc Chiral HPLC Separation glycosylation->hplc Formation of α and β anomers esterification Esterification deprotection->esterification esterification->hplc Mixture of Epimeric Esters analysis Spectroscopic Analysis (NMR, MS) hplc->analysis pure_beta pure_beta hplc->pure_beta Pure Regadenoson Ethyl Ester (β-anomer) pure_alpha pure_alpha hplc->pure_alpha This compound (α-anomer) G cluster_receptor Cell Membrane cluster_cell Intracellular A2A A₂A Receptor G_protein Gs Protein A2A->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Phosphorylates Target Proteins Regadenoson Regadenoson (β-anomer) Regadenoson->A2A Binds & Activates epi_Regadenoson 1-epi-Regadenoson (α-anomer) epi_Regadenoson->A2A Poor/No Binding

References

The Relationship Between 1-epi-Regadenoson and its Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a potent and selective A2A adenosine (B11128) receptor agonist widely used as a pharmacological stress agent in myocardial perfusion imaging.[1][2] The purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis and storage of Regadenoson, various impurities can arise. Among these are stereoisomers, which can have different pharmacological and toxicological profiles compared to the parent drug. This technical guide provides an in-depth exploration of the relationship between a specific stereoisomeric impurity, 1-epi-Regadenoson, and its synthetic precursor, 1-epi-Regadenoson ethyl ester.

1-epi-Regadenoson is the α-isomer (epimer) of Regadenoson, differing in the stereochemistry at the 1'-position of the ribose moiety. Its ethyl ester, this compound, is an intermediate in the synthetic pathway that can lead to the formation of this impurity.[1][2] Understanding the chemical and pharmacological relationship between these compounds is crucial for the development of robust manufacturing processes and effective impurity control strategies for Regadenoson.

Chemical Structures and Properties

The chemical structures of Regadenoson, 1-epi-Regadenoson, and this compound are presented below. The key structural difference lies in the orientation of the substituent at the 1'-position of the ribose sugar.

Table 1: Chemical Properties of Regadenoson and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
RegadenosonC₁₅H₁₈N₈O₅390.36313348-27-5
1-epi-RegadenosonC₁₅H₁₈N₈O₅390.352015222-31-6
This compoundC₁₇H₂₁N₇O₅403.39Not Available

Pharmacological Profile

Regadenoson exerts its pharmacological effect by activating the A2A adenosine receptor, leading to coronary vasodilation.[3][4] The affinity and potency of its stereoisomers at this receptor are of significant interest, as they could potentially contribute to off-target effects or alter the desired therapeutic outcome.

Table 2: Pharmacological Data for A2A Adenosine Receptor

CompoundReceptorParameterValue
RegadenosonHuman A2AKi~1.3 µM[5]
RegadenosonHuman A₁Ki>16.5 µM[5]
1-epi-RegadenosonHuman A2AKiNot Available
This compoundHuman A2AKiNot Available

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis, separation, and pharmacological characterization of 1-epi-Regadenoson and its ethyl ester. These protocols are based on established methodologies for Regadenoson and related nucleoside analogs.

Synthesis of 1-epi-Regadenoson and its Ethyl Ester

The synthesis of 1-epi-Regadenoson would likely follow a similar pathway to that of Regadenoson, but starting with the corresponding α-anomer of the ribose derivative. The ethyl ester serves as a key intermediate.

Protocol 4.1.1: Representative Synthesis of this compound

  • Glycosylation: Couple 2,6-dichloropurine (B15474) with a protected 1-α-bromo-2,3,5-tri-O-benzoyl-D-arabinofuranose in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an aprotic solvent (e.g., acetonitrile) at room temperature for 24 hours.

  • Purification: Purify the resulting protected nucleoside by silica (B1680970) gel column chromatography.

  • Displacement: React the purified product with 4-(ethoxycarbonyl)-1H-pyrazole in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.

  • Purification: Purify the resulting coupled product by silica gel column chromatography to yield the protected this compound.

  • Deprotection: Remove the benzoyl protecting groups using a solution of ammonia (B1221849) in methanol (B129727) at room temperature for 48 hours.

  • Final Purification: Purify the final product, this compound, by preparative HPLC.

Protocol 4.1.2: Representative Synthesis of 1-epi-Regadenoson

  • Amidation: Treat this compound with a solution of methylamine (B109427) in ethanol (B145695) at 50°C for 6 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by preparative HPLC to yield 1-epi-Regadenoson.

G Synthesis of 1-epi-Regadenoson A 2,6-Dichloropurine C Glycosylation A->C B Protected 1-α-bromo-arabinofuranose B->C D Protected 1-epi-Nucleoside C->D F Coupling D->F E 4-(Ethoxycarbonyl)-1H-pyrazole E->F G Protected this compound F->G H Deprotection G->H I This compound H->I J Amidation (Methylamine) I->J K 1-epi-Regadenoson J->K

Caption: Representative synthetic pathway for 1-epi-Regadenoson.

Analytical Separation of Regadenoson and its Epimers

The separation of diastereomers such as Regadenoson and 1-epi-Regadenoson can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 4.2.1: Representative Chiral HPLC Method

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol or isopropanol). The exact ratio should be optimized for best separation. For example, a starting point could be 80:20 (v/v) Hexane:Ethanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 271 nm.

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample containing a mixture of Regadenoson and 1-epi-Regadenoson in the mobile phase to a concentration of approximately 1 mg/mL.

G Chiral HPLC Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column Oven) A->B C Chiral Column B->C D UV Detector C->D E Data Acquisition and Processing D->E F Separated Epimers E->F

Caption: Workflow for the chiral separation of Regadenoson epimers.

A2A Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Protocol 4.3.1: Representative A2A Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-ZM241385 (a selective A2A antagonist).

  • Incubation: Incubate the cell membranes (20-40 µg protein) with the radioligand (e.g., 2 nM) and varying concentrations of the test compounds (Regadenoson, 1-epi-Regadenoson, or this compound) in the assay buffer for 60 minutes at 25°C.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled selective A2A ligand (e.g., 10 µM ZM241385).

  • Termination: Terminate the incubation by rapid filtration through glass fiber filters.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ values for each compound. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

G A2A Receptor Binding Assay A Prepare Assay Plate (Membranes, Radioligand, Test Compounds) B Incubation (60 min, 25°C) A->B C Rapid Filtration B->C D Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Workflow for a typical A2A receptor radioligand binding assay.

Conclusion

While 1-epi-Regadenoson and its ethyl ester are identified as a related impurity and a synthetic intermediate of Regadenoson, respectively, a comprehensive public dataset on their specific pharmacological properties is currently lacking. The provided representative experimental protocols offer a framework for the synthesis, separation, and characterization of these compounds. Further research to generate quantitative data on the A2A receptor affinity and functional activity of 1-epi-Regadenoson is essential to fully understand its potential impact on the safety and efficacy of Regadenoson. Such data would be invaluable for drug development professionals in establishing appropriate control strategies for this and other related impurities.

References

Unraveling the Origins of 1-epi-Regadenoson Ethyl Ester in Regadenoson Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential sources of the diastereomeric impurity, 1-epi-Regadenoson ethyl ester, during the synthesis of Regadenoson. Understanding the formation pathways of this impurity is critical for the development of robust and well-controlled manufacturing processes for this important pharmaceutical agent. Impurities in Regadenoson can originate from various stages of its multi-step chemical synthesis, including starting materials, intermediates, and degradation products.[1][2] The stereochemistry at the 1'-position of the ribofuranose ring is a critical quality attribute, and the formation of the 1-epi (alpha) isomer can impact the efficacy and safety profile of the final drug substance.

Potential Sources of Epimerization at the Anomeric Carbon (1'-Position)

The formation of 1-epi-Regadenoson is a result of epimerization at the anomeric carbon of the ribose moiety. Several mechanisms, plausible under typical synthetic conditions for nucleoside analogues, can lead to the inversion of stereochemistry at this center.

Base-Promoted Epimerization

Basic conditions, often employed for the deprotection of hydroxyl and amine protecting groups in nucleoside synthesis, can promote epimerization. A plausible mechanism involves the deprotonation of the purine (B94841) ring, followed by a ring-opening of the ribofuranose moiety to form an achiral intermediate. Subsequent ring closure can then occur from either face, leading to a mixture of the desired β-anomer and the undesired α-anomer (1-epi-Regadenoson).[1][3]

G Regadenoson Regadenoson (β-anomer) Deprotonated_Intermediate Deprotonated Intermediate Regadenoson->Deprotonated_Intermediate + Base Base Base (e.g., OH⁻) Deprotonated_Intermediate->Regadenoson - Base Ring_Opened_Intermediate Ring-Opened Achiral Intermediate Deprotonated_Intermediate->Ring_Opened_Intermediate Ring Opening Ring_Opened_Intermediate->Deprotonated_Intermediate Ring Closure (β-face attack) Epi_Regadenoson 1-epi-Regadenoson (α-anomer) Ring_Opened_Intermediate->Epi_Regadenoson Ring Closure (α-face attack)

Lewis Acid-Mediated Epimerization during Glycosylation

The key step in the synthesis of Regadenoson is the glycosylation reaction, where the purine base is coupled with a protected ribose derivative. This reaction is often catalyzed by Lewis acids (e.g., TMSOTf, SnCl₄) to activate the anomeric carbon.[4] While crucial for the reaction, Lewis acids can, under certain conditions, lead to the formation of an oxocarbenium ion intermediate. If this intermediate is sufficiently long-lived, the nucleophilic purine base can attack from either the α or β face, resulting in a mixture of anomers.[5] The stereochemical outcome is highly dependent on the nature of the protecting group at the 2'-position of the ribose. A participating group (e.g., an acyl group) at the 2'-position can shield the α-face, favoring the formation of the desired β-anomer.[5][6]

G Protected_Ribose Protected Ribose Derivative Oxocarbenium_Ion Oxocarbenium Ion Intermediate Protected_Ribose->Oxocarbenium_Ion + Lewis Acid Lewis_Acid Lewis Acid Oxocarbenium_Ion->Protected_Ribose - Lewis Acid Beta_Anomer Protected Regadenoson (β-anomer) Oxocarbenium_Ion->Beta_Anomer + Purine Base (β-face attack) Alpha_Anomer Protected 1-epi-Regadenoson (α-anomer) Oxocarbenium_Ion->Alpha_Anomer + Purine Base (α-face attack) Purine_Base Purine Base Precursor

Introduction of the Ethyl Ester Moiety

The "ethyl ester" component of the impurity suggests the presence of an ethyl ester group on the pyrazole (B372694) ring of the Regadenoson molecule. This could arise from several sources:

  • Starting Materials and Intermediates: The synthesis of the pyrazole-4-carboxamide moiety of Regadenoson could involve an ethyl ester intermediate. If the subsequent amidation reaction with methylamine (B109427) is incomplete, the ethyl ester intermediate could be carried through the synthesis and incorporated into the final API.

  • Residual Solvents: Ethanol (B145695) is a common solvent in pharmaceutical manufacturing. If ethanol is present during a step where a carboxylic acid precursor is activated (e.g., for amidation), esterification could occur as a side reaction, leading to the formation of the ethyl ester impurity.

Hypothetical Formation Pathway of this compound

Based on the above considerations, a plausible pathway for the formation of this compound involves the following:

  • Incomplete Amidation: A pyrazole-4-carboxylic acid ethyl ester intermediate is used in the synthesis. The amidation reaction with methylamine is incomplete, leaving a certain percentage of the ethyl ester unreacted.

  • Glycosylation with Anomeric Mixture Formation: The pyrazole ethyl ester is coupled with a protected ribose derivative under conditions that lead to a mixture of α and β anomers.

  • Deprotection: The protecting groups are removed, yielding a mixture of Regadenoson, 1-epi-Regadenoson, Regadenoson ethyl ester, and this compound.

G cluster_pyrazole Pyrazole Synthesis cluster_glycosylation Glycosylation cluster_deprotection Deprotection & Epimerization Py_Ester Pyrazole-4-carboxylic acid ethyl ester Py_Amide N-methyl-pyrazole-4-carboxamide Py_Ester->Py_Amide Amidation with Methylamine (Incomplete) Protected_Ribose Protected Ribose Coupling_Ester Coupling of Pyrazole Ethyl Ester Protected_Ribose->Coupling_Ester Coupling_Amide Coupling of Pyrazole Amide Protected_Ribose->Coupling_Amide Deprotection_Ester Deprotection Coupling_Ester->Deprotection_Ester Deprotection_Amide Deprotection Coupling_Amide->Deprotection_Amide Impurity This compound Deprotection_Ester->Impurity Epimerization Final_Product Regadenoson Deprotection_Amide->Final_Product

Quantitative Data Summary

While specific quantitative data for the formation of this compound is not publicly available, the following table summarizes hypothetical trends based on general principles of organic chemistry. These trends can guide process optimization to minimize the formation of this impurity.

ParameterConditionExpected Impact on this compound FormationRationale
Deprotection Base Strength Strong Base (e.g., NaOH)IncreasedStronger bases are more likely to promote epimerization via ring-opening.[1]
Weak Base (e.g., NH₃ in MeOH)DecreasedMilder conditions are less likely to induce epimerization.
Glycosylation Catalyst Strong Lewis Acid (e.g., SnCl₄)Potentially IncreasedCan favor the formation of a long-lived oxocarbenium ion, leading to loss of stereocontrol.[5]
Milder Lewis Acid (e.g., TMSOTf)Potentially DecreasedMay allow for a more controlled reaction with less potential for epimerization.
2'-Ribose Protecting Group Non-participating (e.g., Benzyl)IncreasedLack of neighboring group participation allows for attack from both α and β faces.[6]
Participating (e.g., Acetyl)DecreasedShields the α-face, directing the incoming nucleophile to the β-face.[5]
Amidation Reaction Time ShortIncreasedIncomplete conversion of the ethyl ester to the amide.
LongDecreasedDrives the amidation reaction to completion.
Ethanol in Process Stream PresentIncreasedPotential for esterification of carboxylic acid intermediates.
AbsentDecreasedEliminates the source of the ethyl group for ester formation.

Experimental Protocols

Protocol for Chiral Separation and Quantification of Regadenoson and its 1-epi-Isomer

This protocol outlines a general approach for the development of an HPLC method for separating and quantifying Regadenoson and its 1-epi-isomer.

  • Column Selection:

    • Utilize a chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating diastereomers of nucleoside analogues.[7]

  • Mobile Phase Optimization:

    • Start with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

    • Vary the ratio of the non-polar to polar solvent to optimize the resolution between the Regadenoson and 1-epi-Regadenoson peaks.

    • Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can be added to the mobile phase to improve peak shape and resolution.

  • Detection:

    • Use a UV detector set to the wavelength of maximum absorbance for Regadenoson (approximately 260 nm).

  • Quantification:

    • Prepare standard solutions of Regadenoson and, if available, the 1-epi-Regadenoson impurity at known concentrations.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Analyze the sample of interest and determine the concentration of the impurity using the calibration curve.

Protocol for Forced Degradation Study to Investigate Epimerization

This protocol can be used to assess the stability of Regadenoson and its propensity to epimerize under various stress conditions.

  • Sample Preparation:

    • Prepare solutions of Regadenoson in various stress media:

      • Acidic: 0.1 N HCl

      • Basic: 0.1 N NaOH

      • Neutral: Water

      • Oxidative: 3% H₂O₂

  • Stress Conditions:

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Protect samples from light to avoid photolytic degradation.

  • Analysis:

    • At each time point, withdraw an aliquot of the solution, neutralize it if necessary, and dilute it to an appropriate concentration.

    • Analyze the samples using the developed chiral HPLC method (as described in Protocol 5.1) to monitor for the formation of 1-epi-Regadenoson.

  • Data Evaluation:

    • Calculate the percentage of 1-epi-Regadenoson formed under each stress condition over time. This will provide insight into the degradation pathways and the conditions that favor epimerization.

Conclusion

The formation of this compound is a complex issue that likely arises from a combination of factors, including incomplete amidation of a pyrazole ethyl ester intermediate and a loss of stereocontrol during the critical glycosylation step. The presence of basic conditions during the synthesis, particularly in deprotection steps, is a significant risk factor for epimerization at the 1'-position. By understanding these potential formation pathways, researchers and drug development professionals can implement appropriate control strategies, such as the use of participating protecting groups, optimization of reaction conditions to ensure complete reactions, and careful control of pH, to minimize the formation of this and other related impurities, ultimately ensuring the quality and safety of the Regadenoson drug substance.

References

Physicochemical Properties of 1-epi-Regadenoson Ethyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-epi-Regadenoson ethyl ester is recognized as a key intermediate in the synthesis of a known impurity of Regadenoson, a potent and selective A₂A adenosine (B11128) receptor agonist used as a pharmacological stress agent in myocardial perfusion imaging.[1] A thorough understanding of the physicochemical properties of this ethyl ester intermediate is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses the relevant biological context.

Core Physicochemical Properties

A summary of the available and computed physicochemical data for this compound is presented below. Due to the nature of this compound as a synthetic intermediate and impurity, extensive experimental data is not publicly available. Therefore, where experimental values are not found, this is indicated.

Table 1: Physicochemical Data for this compound

PropertyValueSource/Method
Chemical Structure See Figure 1
Molecular Formula C₁₆H₁₉N₇O₅MedchemExpress
Molecular Weight 405.37 g/mol MedchemExpress
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available (Computational prediction recommended)-
LogP (Octanol/Water) Data not available (Predicted to be low)Based on parent compound

Figure 1: Chemical Structure of this compound (A 2D chemical structure diagram of this compound would be inserted here if available or could be drawn based on the name)

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for this specific molecule.

Melting Point Determination

The melting point of a solid crystalline substance is a critical physical property indicating its purity. For a purified sample of this compound, the capillary melting point method is recommended.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, thermostated container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. As this compound contains basic nitrogen atoms, its pKa values are important for understanding its ionization state at different pH values. Due to the lack of experimental data, computational methods are a viable alternative for estimation.

Methodology (Computational Prediction):

  • Software: Utilize specialized software packages that employ quantum mechanical or machine learning models to predict pKa values (e.g., Epik, MarvinSketch).

  • Input: The 2D or 3D structure of this compound is used as the input for the software.

  • Calculation: The software calculates the pKa values for the ionizable groups in the molecule based on its chemical environment and established algorithms. The results provide an estimate of the pKa(s) which can guide experimental design.

Biological Context and Signaling Pathway

This compound is an intermediate in the synthesis of an impurity of Regadenoson. Regadenoson is a highly selective agonist for the adenosine A₂A receptor, which is a G-protein coupled receptor. Activation of the A₂A receptor initiates a signaling cascade that leads to coronary vasodilation. Understanding this pathway is essential for contextualizing the biological relevance of Regadenoson and its related compounds.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Regadenoson Regadenoson / Agonist A2A_Receptor Adenosine A2A Receptor Regadenoson->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Caption: Adenosine A₂A Receptor Signaling Pathway.

Experimental Workflow for Impurity Characterization

The characterization of impurities such as the one derived from this compound is a critical aspect of drug development and manufacturing. A typical workflow for the identification and quantification of such impurities is outlined below.

Impurity_Characterization_Workflow cluster_structure start Drug Substance / Product Sample hplc HPLC Analysis (Impurity Detection & Quantification) start->hplc isolation Impurity Isolation (Preparative HPLC) hplc->isolation If unknown impurity > threshold validation Analytical Method Validation hplc->validation structure Structural Elucidation isolation->structure ms Mass Spectrometry (MS) nmr NMR Spectroscopy ftir FTIR Spectroscopy synthesis Reference Standard Synthesis structure->synthesis synthesis->validation

Caption: General Workflow for Pharmaceutical Impurity Characterization.

Conclusion

While specific experimental data for this compound remains limited in the public domain, this guide provides a foundational understanding of its physicochemical properties and the methodologies required for their determination. The outlined experimental protocols and workflows serve as a practical resource for researchers and professionals involved in the development and quality control of Regadenoson. Further experimental investigation is necessary to fully characterize this important synthetic intermediate.

References

The Emergence of a Process-Related Impurity: A Technical Guide to the Discovery and Origin of 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rigorous process of pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. This technical guide delves into the discovery and origin of 1-epi-Regadenoson ethyl ester, a process-related impurity associated with the synthesis of Regadenoson (B1679255). Regadenoson is a selective A2A adenosine (B11128) receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1] The formation of impurities such as this compound is an inherent consequence of the multi-step chemical synthesis of the active pharmaceutical ingredient (API).[1][2][3] This document provides a comprehensive overview of its origin, relationship to Regadenoson, and the underlying signaling pathway of its parent compound.

Discovery and Origin

The discovery of this compound is not the result of a targeted research effort to identify a new therapeutic agent, but rather a consequence of meticulous impurity profiling during the process development of Regadenoson. It is classified as a process-related impurity, meaning it is formed during the synthesis of Regadenoson. Specifically, it is an intermediate in the formation of 1-epi-Regadenoson, which is the α-isomer impurity of the final drug substance.

The origin of these impurities can be traced back to the starting materials, reagents, and intermediates used in the synthetic route of Regadenoson.[1] The stereochemistry of the ribose sugar moiety is a critical aspect of Regadenoson's structure and function. The formation of the 1-epimer suggests a lack of complete stereochemical control at the anomeric carbon (C1' of the ribose) during the glycosylation step, leading to the formation of the undesired α-anomer alongside the desired β-anomer (Regadenoson). The ethyl ester functional group arises from the use of ethyl ester-containing reagents in the construction of the pyrazole (B372694) ring, which is subsequently coupled to the adenosine core.

Chemical Structure and Relationship to Regadenoson

This compound is structurally very similar to an intermediate in the synthesis of Regadenoson itself. The key differences are the stereochemistry at the C1' position of the ribofuranose ring (α-configuration instead of the correct β-configuration) and the presence of an ethyl ester group on the pyrazole moiety instead of the N-methyl amide group found in the final drug.

The logical workflow for the formation and its relation to the final product can be visualized as follows:

G Start Synthesis Starting Materials Intermediate1 Formation of Glycosylated Purine (B94841) (Mixture of Anomers) Start->Intermediate1 Intermediate2 Coupling with Pyrazole Precursor (Ethyl Ester) Intermediate1->Intermediate2 Impurity_Ester This compound (α-anomer) Intermediate2->Impurity_Ester Separation/Isolation Desired_Ester Regadenoson Ethyl Ester Intermediate (β-anomer) Intermediate2->Desired_Ester Separation/Isolation Impurity_Final 1-epi-Regadenoson (α-anomer impurity) Impurity_Ester->Impurity_Final Amidation API Regadenoson (β-anomer, API) Desired_Ester->API Amidation

Figure 1: Logical workflow of impurity formation.

Quantitative Data

Due to the nature of this compound as a transient process-related impurity, extensive public data on its specific quantitative analysis is limited. The focus of quality control is typically on the final API and its impurities. However, based on general principles of impurity analysis in pharmaceutical manufacturing, the following table outlines the type of quantitative data that would be collected and controlled.

ParameterTypical SpecificationMethod of Analysis
IdentificationConforms to reference standardLC-MS, NMR
Relative Retention Time (RRT)To be establishedHPLC, UPLC
Purity≥95% (as a reference standard)HPLC, UPLC
Content in final APITypically ≤0.15%HPLC, UPLC

Experimental Protocols

Representative Synthesis of this compound:

This synthesis involves the coupling of a protected 2-chloro-α-D-ribofuranosyl purine with an ethyl pyrazole-4-carboxylate, followed by ammonolysis.

Step 1: Synthesis of Protected 2-chloro-α-D-ribofuranosyl purine

  • Reaction Setup: A suspension of 2,6-dichloropurine (B15474) and β-D-1,2,3,5-tetra-O-acetyl-D-ribose in an appropriate aprotic solvent (e.g., acetonitrile) is prepared in a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Glycosylation: A Lewis acid catalyst (e.g., SnCl4) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, monitored by TLC or HPLC. This reaction will produce a mixture of α and β anomers.

  • Work-up and Purification: The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting anomeric mixture is separated by column chromatography on silica (B1680970) gel to isolate the protected α-anomer.

  • Ammonolysis: The isolated protected α-anomer is dissolved in a solution of ammonia (B1221849) in methanol (B129727) and stirred at room temperature until the protecting groups are removed. The solvent is evaporated to yield the 2-chloro-α-D-ribofuranosyl purine.

Step 2: Coupling with Ethyl Pyrazole-4-carboxylate

  • Reaction Setup: The 2-chloro-α-D-ribofuranosyl purine is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • Coupling Reaction: Ethyl pyrazole-4-carboxylate and a non-nucleophilic base (e.g., potassium carbonate) are added to the solution. The mixture is heated (e.g., to 80-100 °C) and stirred for several hours. The reaction progress is monitored by HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography to yield this compound.

Signaling Pathway

Regadenoson exerts its pharmacological effect by acting as a selective agonist of the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by the activation of this receptor is central to its vasodilatory effects.

G cluster_membrane Cell Membrane A2A_R A2A Receptor G_protein Gs Protein A2A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Regadenoson Regadenoson Regadenoson->A2A_R Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Vasodilation Coronary Vasodilation PKA->Vasodilation Downstream Effects

Figure 2: A2A adenosine receptor signaling pathway.

Activation of the A2A receptor by Regadenoson leads to the stimulation of a coupled Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which through a series of downstream phosphorylation events, ultimately results in the relaxation of smooth muscle in the coronary arteries, leading to vasodilation and increased blood flow.

Conclusion

This compound serves as a pertinent example of a process-related impurity that requires careful monitoring and control in pharmaceutical manufacturing. Its discovery is a testament to the rigorous analytical chemistry practices employed to ensure the quality and safety of modern medicines. While not a therapeutically active agent itself, its presence provides valuable insights into the stereochemical challenges of the Regadenoson synthesis. A thorough understanding of its formation and the signaling pathway of the parent molecule is essential for drug development professionals to optimize synthetic routes, establish appropriate control strategies, and ensure the consistent production of high-quality Regadenoson.

References

Methodological & Application

Application Note: Quantitative Determination of 1-epi-Regadenoson Ethyl Ester using RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An analytical method for the detection of 1-epi-Regadenoson ethyl ester, an intermediate in the synthesis of a Regadenoson isomer impurity, is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API).[1][2] This document provides a detailed application note and protocol for a sensitive and specific analytical method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[2] The control of impurities in the API is a critical aspect of pharmaceutical manufacturing to ensure safety and efficacy. This compound is a potential process-related impurity that needs to be monitored and controlled.[1] This application note describes a validated RP-HPLC method for the quantitative determination of this compound. The method is stability-indicating and can be used for routine quality control and in-process monitoring.

Materials and Methods

Chemicals and Reagents

  • This compound reference standard

  • Regadenoson API

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Ammonium Acetate in water, pH adjusted to 5.0 with glacial acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 272 nm
Injection Volume 10 µL
Run Time 35 minutes

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A: Dissolve 1.54 g of Ammonium Acetate in 1000 mL of deionized water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC grade Acetonitrile.

2. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Preparation of Sample Solutions

  • Sample Solution (for Regadenoson API): Accurately weigh about 50 mg of the Regadenoson API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of 1000 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Specificity The method demonstrated good specificity. The peak for this compound was well-resolved from the main Regadenoson peak and other potential process impurities. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) showed no interference from degradation products at the retention time of the analyte, confirming the stability-indicating nature of the method.

Linearity The linearity was evaluated by analyzing six concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
0.2512,540
0.5025,110
1.0050,250
2.50125,600
5.00251,300
7.50376,900
Correlation Coefficient (R²) 0.9998

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue
LOD 0.08 µg/mL (S/N ≈ 3)
LOQ 0.25 µg/mL (S/N ≈ 10)

Accuracy Accuracy was determined by spiking a known amount of this compound into the Regadenoson API sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%2.01.9899.0%
100%2.52.53101.2%
120%3.02.9799.0%
Average Recovery 99.7%

Precision The precision of the method was evaluated for both repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability (Intra-day Precision)

SampleConcentration (µg/mL)Peak Area (n=6)% RSD
12.5125,6500.85%
  • Intermediate Precision (Inter-day Precision)

DayAnalystConcentration (µg/mL)Peak Area (n=6)% RSD
112.5125,7101.1%
222.5126,150

Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing reagents Prepare Mobile Phase (A: Ammonium Acetate Buffer, pH 5.0) (B: Acetonitrile) standards Prepare Standard Solutions (Stock & Working Standards) hplc_setup HPLC System Setup - Install C18 Column - Set Gradient, Flow Rate, Temp. reagents->hplc_setup Load into HPLC samples Prepare API Sample Solution (1000 µg/mL) system_suitability System Suitability Test (Inject Standard) standards->system_suitability Verify Performance analysis Inject Samples & Standards samples->analysis system_suitability->analysis If Passed integration Chromatogram Integration (Identify & Quantify Peaks) analysis->integration calculation Calculate Impurity Content (% w/w) integration->calculation report Generate Final Report calculation->report

References

Application Note: Quantification of 1-epi-Regadenoson Ethyl Ester using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 1-epi-Regadenoson ethyl ester, a key intermediate in the synthesis of the 1-epi-Regadenoson impurity, using a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent for myocardial perfusion imaging.[1][2] During its synthesis and storage, various related substances and impurities can arise. One such critical process-related impurity is 1-epi-Regadenoson, an α-isomer of the active pharmaceutical ingredient (API).[3][4] The control of this impurity is vital for ensuring the safety and efficacy of the final drug product.

This compound is a known synthetic intermediate in the formation of 1-epi-Regadenoson.[5][6] Accurate quantification of this intermediate is crucial for monitoring and controlling the manufacturing process, thereby minimizing the level of the final epimeric impurity. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the precise quantification of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Protocol

This protocol is based on established methods for Regadenoson and its related impurities and should be fully validated by the user for their specific application.[7][8][9]

Apparatus and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Analytical Balance: Mettler Toledo XPE or equivalent.

  • pH Meter: Calibrated, suitable for aqueous solutions.

  • Volumetric glassware, pipettes, and autosampler vials.

Reagents and Standards
  • This compound Reference Standard: Purity ≥98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Phosphate Monobasic (KH₂PO₄): ACS grade or higher.

  • Orthophosphoric Acid (H₃PO₄): ACS grade or higher.

  • Water: HPLC grade or purified to ≥18.2 MΩ·cm.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 200 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 20 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20mM KH₂PO₄, pH 3.0B: Acetonitrile (ACN)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 250 nm
Run Time 30 minutes
Sample Preparation

Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of diluent to achieve a final concentration within the validated range of the method (e.g., approximately 20 µg/mL). Sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation and Method Validation Summary

The following tables summarize the expected performance characteristics of this method, validated according to ICH guidelines.

Table 1: System Suitability

Parameter Acceptance Criteria Typical Result
Tailing Factor (T) T ≤ 2.0 1.2
Theoretical Plates (N) N ≥ 2000 > 5000

| %RSD of Peak Area | ≤ 1.0% (for n=6 injections) | 0.4% |

Table 2: Linearity

Parameter Result
Range 1 µg/mL – 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999

| Y-intercept | Close to zero |

Table 3: Accuracy (Spike Recovery)

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 16.0 15.8 98.8%
100% 20.0 20.1 100.5%
120% 24.0 24.3 101.3%

| Average Recovery | | | 100.2% |

Table 4: Precision

Parameter %RSD
Repeatability (n=6) ≤ 1.0%

| Intermediate Precision (n=6, different day/analyst) | ≤ 2.0% |

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

Parameter Result
LOD ~0.3 µg/mL

| LOQ | ~1.0 µg/mL |

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases & Diluent prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions hplc HPLC System Setup & Equilibration prep_sample->hplc inject Inject Standards & Samples hplc->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Concentration (External Standard Method) integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV Experimental Workflow.

Chemical Relationship Diagram

The diagram below illustrates the relationship between the Regadenoson API, its epimeric impurity, and the quantified synthetic intermediate.

G node_intermediate 1-epi-Regadenoson Ethyl Ester (Synthetic Intermediate) node_impurity 1-epi-Regadenoson (Process Impurity) node_intermediate->node_impurity Synthesis Step node_api Regadenoson (API) node_impurity->node_api Epimeric Relationship

Caption: Relationship of Intermediate to Impurity and API.

Conclusion

The described HPLC-UV method provides a reliable and robust tool for the quantification of this compound. By implementing this method, researchers and drug development professionals can effectively monitor and control a critical intermediate in the synthesis of Regadenoson, ensuring the quality and purity of the final active pharmaceutical ingredient. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for integration into a quality control environment.

References

Application Note: High-Throughput Identification of 1-epi-Regadenoson Ethyl Ester in Research Samples using a Validated LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and relative quantification of 1-epi-Regadenoson ethyl ester. This compound is recognized as an intermediate in the synthesis of an α-isomer impurity of Regadenoson (B1679255), a selective adenosine (B11128) A2A receptor agonist.[1][2] The protocol outlines a comprehensive workflow, including sample preparation from a biological matrix surrogate (e.g., plasma), chromatographic separation, and mass spectrometric detection. The described methodology is tailored for researchers in drug discovery and development, providing a reliable tool for the characterization of regadenoson-related substances.

Introduction

Regadenoson is a pharmacologic stress agent utilized in myocardial perfusion imaging.[3][4][5] During its synthesis and storage, various related substances and impurities can arise. This compound has been identified as an intermediate in the formation of the 1-epi-Regadenoson impurity.[1][2][6] Therefore, a sensitive and specific analytical method is crucial for its detection and monitoring in research and quality control settings. This LC-MS/MS protocol provides the necessary detail for the successful implementation of such a method. The analysis of regadenoson in human plasma has been successfully performed using HPLC/MS/MS, indicating the suitability of this technique for related compounds.[3]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the major steps from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Receipt (e.g., Plasma) extraction Solid-Phase Extraction (SPE) sample->extraction Load evaporation Evaporation & Reconstitution extraction->evaporation Elute lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Ionization data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis & Reporting data_acquisition->data_analysis Process

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound reference standard

  • Regadenoson and its stable isotope-labeled internal standard (e.g., d3-regadenoson) for method development and as a potential surrogate internal standard.

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X)[7]

Sample Preparation Protocol

A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration, based on established protocols for regadenoson in plasma.[3]

  • Sample Pre-treatment: Thaw plasma samples at room temperature. For a 200 µL plasma sample, add an appropriate amount of internal standard solution.[7]

  • SPE Cartridge Conditioning: Condition the SPE cartridges (e.g., Strata-X, 10 mg) with 1 mL of methanol followed by 1 mL of water.[7]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method

Liquid Chromatography (LC)

The chromatographic separation should be performed on a C18 column, which has been shown to be effective for regadenoson.[7]

ParameterRecommended Condition
Column C18(2), 3 µm, 2.0 x 20 mm (e.g., Phenomenex Luna)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Recommended Liquid Chromatography Conditions

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Recommended LC Gradient Program

Mass Spectrometry (MS)

The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[3]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 3

Table 3: Recommended Mass Spectrometry Conditions

The molecular weight of this compound is 405.37.[1] The precursor ion for MRM would be the protonated molecule [M+H]⁺ at m/z 406.4. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Plausible product ions would result from the fragmentation of the glycosidic bond and the ester group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound406.4To be determinedTo be determined
Surrogate Internal Standarde.g., 394.4 (d3-Regadenoson)To be determinedTo be determined

Table 4: Proposed MRM Transitions (Requires empirical determination)

Data Analysis

Data acquisition and processing should be performed using the instrument manufacturer's software. The identification of this compound is based on the retention time and the specific MRM transition relative to a reference standard. For semi-quantitative analysis, the peak area ratio of the analyte to the internal standard can be used.

Relationship between Regadenoson and its Derivatives

The following diagram illustrates the structural relationship between regadenoson, its epimer, and the ethyl ester derivative.

logical_relationship Regadenoson Regadenoson (C15H18N8O5) Epi_Regadenoson 1-epi-Regadenoson (C15H18N8O5) Regadenoson->Epi_Regadenoson Epimerization Ethyl_Ester This compound (C16H19N7O5) Ethyl_Ester->Epi_Regadenoson Hydrolysis

Figure 2: Relationship between Regadenoson and its related compounds.

Conclusion

The LC-MS/MS protocol described in this application note provides a framework for the sensitive and specific identification of this compound. The combination of efficient sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection makes this method suitable for high-throughput analysis in a research environment. Method parameters, particularly the MRM transitions, should be optimized using a pure reference standard to ensure the highest level of performance.

References

Application Note: Using 1-epi-Regadenoson Ethyl Ester as a Reference Standard for Quality Control of Regadenoson API

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Regadenoson (B1679255) is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging (MPI) for diagnosing coronary artery disease.[1][2] As with any active pharmaceutical ingredient (API), rigorous quality control is essential to ensure its safety and efficacy. This involves the identification and quantification of process-related impurities and degradation products.[3][4][5]

1-epi-Regadenoson ethyl ester is a potential process-related impurity in the synthesis of Regadenoson, representing an epimer of the ethyl ester derivative of the parent molecule.[6] The use of a well-characterized reference standard for this specific impurity is critical for developing and validating analytical methods to ensure that it is effectively controlled within acceptable limits as defined by regulatory bodies like the ICH.[7][8][9] This application note provides detailed protocols for the use of this compound as a reference standard for the quality control of Regadenoson API using High-Performance Liquid Chromatography (HPLC).

Purpose

This document outlines the standardized procedures for the preparation and use of this compound as a reference standard to identify and quantify its presence in Regadenoson drug substance. The protocols are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

Materials:

  • This compound Reference Standard

  • Regadenoson API

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol 1A: Preparation of Stock Standard Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of DMSO to dissolve the standard. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add DMSO to the mark and mix thoroughly by inverting the flask multiple times.

  • This stock solution should be stored at 2-8°C and protected from light.

Protocol 1B: Preparation of Working Standard and Spiked Sample Solutions

  • Working Standard (10 µg/mL): Dilute the Stock Standard Solution (1000 µg/mL) 1:100 with a 50:50 mixture of acetonitrile and water (diluent). For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Spiked Sample Solution: Accurately weigh 25 mg of the Regadenoson API test sample into a 25 mL volumetric flask. Add a known volume of the this compound stock solution to achieve a final impurity concentration of approximately 0.15% relative to the API concentration. Dissolve and dilute to the mark with the diluent. This is used to confirm the method's ability to separate the impurity from the main peak.

HPLC Method for Quantification

This gradient Reverse-Phase HPLC (RP-HPLC) method is designed to separate Regadenoson from its potential epi-ester impurity.[10][11]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD or UV detector.

  • Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm (or equivalent PFP column to enhance separation of positional isomers/epimers).[10]

  • Mobile Phase A: 0.1% Methane Sulfonic Acid in Water.[10]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.8 mL/min.[10]

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.[10]

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
25.0 40 60
35.0 40 60
40.0 95 5

| 50.0 | 95 | 5 |

Data Presentation

Quantitative data should be organized for clarity and easy interpretation.

Table 1: System Suitability and Chromatographic Parameters

Parameter Acceptance Criteria Typical Result
Tailing Factor (Regadenoson) ≤ 2.0 1.2
Theoretical Plates (Regadenoson) ≥ 2000 8500
Resolution (Regadenoson / 1-epi-ester) ≥ 2.0 3.5
Retention Time (Regadenoson) - ~17.1 min[10]

| Relative Retention Time (1-epi-ester) | Report | ~1.15 |

Table 2: Sample Calibration Curve for this compound

Concentration (µg/mL) Peak Area (mAU*s)
0.5 15,250
1.0 30,100
2.5 75,500
5.0 151,200
10.0 302,500

| Linearity (R²) | ≥ 0.999 | 0.9997 |

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting start Receive & Log Reference Standard prep_stock Prepare Stock Solution (1000 µg/mL in DMSO) start->prep_stock prep_work Prepare Working Standards & Spiked Samples prep_stock->prep_work setup HPLC System Setup & Equilibration prep_work->setup sys_suit System Suitability Test (SST) setup->sys_suit sys_suit->setup If SST Fails inject Inject Samples (Blank, Standard, Test) sys_suit->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks & Calculate Results acquire->integrate verify Verify Data Against Specifications integrate->verify report Generate Final Report verify->report

Caption: Workflow for using a reference standard in HPLC analysis.

Regadenoson Signaling Pathway

G Simplified A2A Receptor Signaling reg Regadenoson a2ar Adenosine A2A Receptor reg->a2ar Binds to g_protein G Protein (Gs) a2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP atp ATP atp->camp Converted by pka Protein Kinase A (PKA) camp->pka Activates vasodilation Smooth Muscle Relaxation & Vasodilation pka->vasodilation Leads to

Caption: Regadenoson activates the A2A receptor, increasing cAMP.[1]

Logical Relationship for Impurity Control

G api Regadenoson API Main drug substance impurity This compound A potential process impurity api->impurity Contains hplc Validated HPLC Method Analytical procedure for separation & quantification impurity->hplc Is quantified by ref_std Reference Standard High-purity, characterized material ref_std->hplc Calibrates quality Product Quality & Safety Impurity level is below acceptance criteria hplc->quality Ensures

Caption: Role of the reference standard in ensuring API quality.

References

Synthesis of 1-epi-Regadenoson Ethyl Ester: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 1-epi-Regadenoson ethyl ester, an important intermediate in the preparation of the α-isomer impurity of Regadenoson.[1][2] Regadenoson is a selective A₂A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. The synthesis of its impurities is crucial for analytical standard preparation, impurity profiling, and ensuring the quality and safety of the final drug product.

Introduction

1-epi-Regadenoson is the α-anomer of Regadenoson, an impurity that can form during the synthesis of the active pharmaceutical ingredient. The ethyl ester derivative serves as a key precursor in the synthetic pathway to this specific impurity. Understanding and replicating the synthesis of this compound is therefore essential for chemists working on the process development and quality control of Regadenoson.

The following protocol is based on synthetic routes described for Regadenoson and its isomers, particularly drawing from methodologies outlined in patent literature for the synthesis of Regadenoson's α-isomer impurity.

Synthetic Pathway Overview

The synthesis of this compound generally involves a multi-step process starting from a protected ribose derivative and a purine (B94841) base. A key step is the glycosylation reaction, which can lead to the formation of both α (epi) and β anomers. The subsequent functionalization of the purine ring leads to the desired ethyl ester product.

Synthesis_Workflow A 2,6-Dichloropurine (B15474) C Glycosylation A->C B β-D-1,2,3,5-tetra-O-acetyl-ribofuranose B->C D Protected α-2,6-dichloropurine riboside C->D Lewis Acid E Ammonolysis D->E NH3 F Protected α-2-chloroadenosine E->F G Hydrazinolysis F->G Hydrazine (B178648) hydrate (B1144303) H Protected α-2-hydrazinoadenosine G->H J Cyclization H->J I Ethyl 2-formyl-3-oxopropanoate I->J K This compound (Protected) J->K Heat L Deprotection K->L Acid M This compound L->M

Figure 1. Synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound starting from 2,6-dichloropurine and a protected ribose.

Materials and Reagents:

Step 1: Synthesis of Protected α-2,6-dichloropurine riboside
  • Suspend 2,6-dichloropurine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add β-D-1,2,3,5-tetra-O-acetyl-ribofuranose to the suspension.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of tin(IV) chloride in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the α-anomer.

Step 2: Ammonolysis to Protected α-2-chloroadenosine
  • Dissolve the purified protected α-2,6-dichloropurine riboside in a solution of ammonia in methanol (typically 7N).

  • Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting crude protected α-2-chloroadenosine can often be used in the next step without further purification.

Step 3: Hydrazinolysis to Protected α-2-hydrazinoadenosine
  • Dissolve the protected α-2-chloroadenosine in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.

Step 4: Cyclization to form Protected this compound
  • Dissolve the crude protected α-2-hydrazinoadenosine in ethanol.

  • Add ethyl 2-formyl-3-oxopropanoate and a catalytic amount of triethylamine.

  • Reflux the mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the protected this compound.

Step 5: Deprotection to this compound
  • Dissolve the protected this compound in a mixture of methanol and a suitable acid (e.g., HCl in dioxane or trifluoroacetic acid).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

  • Concentrate the mixture and purify the final product by silica gel column chromatography or recrystallization.

Data Presentation

StepIntermediate/ProductExpected Yield (%)Purity (by HPLC)Key Analytical Data
1Protected α-2,6-dichloropurine riboside30-40% (α-anomer)>95%¹H NMR, ¹³C NMR, MS
2Protected α-2-chloroadenosine>90%>90%¹H NMR, MS
3Protected α-2-hydrazinoadenosine>85%>85%¹H NMR, MS
4Protected this compound60-70%>95%¹H NMR, ¹³C NMR, MS
5This compound>80%>98%¹H NMR, ¹³C NMR, HRMS, HPLC

Note: Yields and purity are approximate and may vary depending on reaction scale and optimization.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The successful synthesis and characterization of this intermediate are vital for the development of robust analytical methods for Regadenoson and for ensuring the quality of the final pharmaceutical product. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and available equipment. Careful monitoring of each step by appropriate analytical techniques is crucial for achieving the desired product with high purity.

References

Application of 1-epi-Regadenoson Ethyl Ester in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-epi-Regadenoson ethyl ester is an intermediate in the synthesis of 1-epi-Regadenoson, which is an α-isomer impurity of Regadenoson.[1][2][3] Regadenoson is a potent and selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[4][5][6][7][8] Understanding the stability of drug intermediates and impurities is a critical aspect of drug development and regulatory submission. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[9][10]

These application notes provide a detailed protocol for conducting forced degradation studies on this compound. The protocols are based on general principles of forced degradation studies and available information on the stability of the parent drug, Regadenoson.[11][12]

Signaling Pathway of Regadenoson

Regadenoson selectively binds to the adenosine A2A receptors, initiating an intracellular signaling cascade. This binding activates adenylyl cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of target proteins that result in smooth muscle relaxation and vasodilation of the coronary arteries.[4] This mechanism increases coronary blood flow, which is the basis for its use in myocardial perfusion imaging.[4][6][7]

cluster_cell Vascular Smooth Muscle Cell Regadenoson Regadenoson A2AR A2A Adenosine Receptor Regadenoson->A2AR binds AC Adenylyl Cyclase A2AR->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Vasodilation Vasodilation PKA_active->Vasodilation leads to

Caption: Signaling pathway of Regadenoson.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance under various stress conditions to predict its long-term stability and identify potential degradation products.[9][10]

Materials and Reagents
  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • Calibrated pH meter

  • Photostability chamber

  • Temperature and humidity controlled oven

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

Experimental Workflow

The following diagram outlines the general workflow for the forced degradation study of this compound.

cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress neutralize Neutralize/Stop Reaction stress->neutralize acid Acid Hydrolysis analyze Analyze by HPLC/LC-MS neutralize->analyze end Identify and Quantify Degradation Products analyze->end base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic

Caption: Experimental workflow for forced degradation.

Detailed Protocols

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Hydrolytic Degradation (Acid and Base):

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. If no degradation is observed, repeat the experiment with 1 M HCl. After the specified time, neutralize the solution with an equivalent amount and concentration of NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Significant degradation of Regadenoson has been observed under basic conditions, so milder conditions are recommended initially.[11] If needed, the temperature can be increased or the exposure time extended. Neutralize the solution with an equivalent amount and concentration of HCl.

3. Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Significant degradation of Regadenoson is expected under oxidative conditions.[11]

4. Thermal Degradation: Place the solid drug substance in a temperature-controlled oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.

5. Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.

Control Sample: A sample of the stock solution should be stored under normal laboratory conditions, protected from light, to serve as a control.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 272 nm
Injection Volume 10 µL

Data Presentation

The results of the forced degradation study should be summarized to show the extent of degradation of this compound under each stress condition. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that in the control sample.

Table 2: Hypothetical Forced Degradation Data for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Parent DrugNumber of Degradation Products
Control -48 hoursRoom Temp00
Acid Hydrolysis 0.1 M HCl24 hours60°C~5%1
Acid Hydrolysis 1 M HCl24 hours60°C~15%2
Base Hydrolysis 0.1 M NaOH8 hoursRoom Temp~20%3
Oxidative 3% H₂O₂24 hoursRoom Temp~18%2
Thermal (Solid) -48 hours80°C<2%0
Thermal (Solution) -48 hours80°C~3%1
Photolytic (Solid) 1.2 million lux hoursRoom Temp<1%0
Photolytic (Solution) 1.2 million lux hoursRoom Temp~4%1

Note: The data presented in Table 2 is hypothetical and serves as an example of how to present the results. Actual results may vary. A study on Regadenoson monohydrate indicated rapid degradation in basic conditions and significant degradation under oxidative and acidic conditions, while it was relatively stable under thermal and photolytic stress.[11]

Conclusion

This document provides a comprehensive set of protocols for conducting forced degradation studies on this compound. By subjecting the compound to a range of stress conditions and utilizing a robust analytical method, researchers can gain valuable insights into its stability profile. This information is crucial for the development of stable drug formulations and for meeting regulatory requirements. The identification and characterization of degradation products will further ensure the safety and efficacy of the final drug product.

References

Application Note and Protocol: Development of a Stability-Indicating Method for 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive protocol for the development and validation of a stability-indicating analytical method for 1-epi-Regadenoson ethyl ester, an intermediate in the synthesis of a Regadenoson impurity.[1][2] The protocol outlines procedures for forced degradation studies under various stress conditions, the development of a specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, and the validation of this method in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The goal is to establish a reliable method capable of separating and quantifying this compound from its potential degradation products, thereby ensuring the accurate assessment of its stability.

Introduction

Stability-indicating methods are crucial in pharmaceutical development to ensure the safety, efficacy, and quality of drug substances and products.[7][8] These methods are designed to separate the active pharmaceutical ingredient (API) from any degradation products that may form under the influence of environmental factors such as light, heat, humidity, and pH.[9][10] Forced degradation, or stress testing, is an essential part of developing these methods, as it helps to identify likely degradation products and establish the degradation pathways of the molecule.[11][12][13][14]

This compound is an intermediate in the synthesis of an α-isomer impurity of Regadenoson, a selective A2A adenosine (B11128) receptor agonist.[1][2][15][16] A validated stability-indicating method is necessary to monitor the purity and stability of this intermediate, which is critical for controlling the quality of the final API. This application note details a systematic approach to developing and validating such a method using RP-HPLC.

Experimental Workflow

The overall workflow for developing the stability-indicating method is depicted in the following diagram.

Stability_Method_Workflow cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Sample_Analysis Analyze Stressed Samples by HPLC Forced_Degradation->Sample_Analysis Method_Optimization Optimize HPLC Method (Column, Mobile Phase, Gradient, etc.) Sample_Analysis->Method_Optimization Specificity_Check Peak Purity Analysis (PDA/MS) Method_Optimization->Specificity_Check Validation_Protocol Define Validation Protocol (ICH Q2(R2)) Specificity_Check->Validation_Protocol Finalized Method Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Validation_Protocol->System_Suitability Routine_Analysis Routine Quality Control Validation_Protocol->Routine_Analysis Validated Method Stability_Studies Long-term Stability Studies Validation_Protocol->Stability_Studies

Figure 1: Workflow for Stability-Indicating Method Development.

Materials and Methods

3.1. Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (AR grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrogen peroxide (30%, AR grade)

3.2. Equipment

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector. A mass spectrometer (MS) detector is recommended for peak purity assessment and identification of degradation products.

  • Analytical balance

  • pH meter

  • Water bath

  • Photostability chamber

  • Oven

Experimental Protocols

4.1. Preparation of Solutions

  • Standard Stock Solution (A): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This gives a concentration of approximately 1 mg/mL.

  • Working Standard Solution (B): Dilute 1 mL of Standard Stock Solution (A) to 100 mL with the mobile phase to obtain a concentration of approximately 10 µg/mL.

4.2. Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[12]

  • Acid Hydrolysis:

    • To 1 mL of Standard Stock Solution (A), add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 2 hours in a water bath.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to 10 mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of Standard Stock Solution (A), add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 30 minutes.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute to 10 mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of Standard Stock Solution (A), add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 1 hour, protected from light.

    • Dilute to 10 mL with mobile phase.

  • Thermal Degradation:

    • Accurately weigh about 10 mg of solid this compound into a petri dish.

    • Place in an oven at 80°C for 24 hours.

    • After exposure, dissolve the sample in a suitable solvent, and dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (approximately 100 µg/mL in mobile phase) and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the exposed samples.

4.3. HPLC Method Development

The initial HPLC method can be based on existing methods for Regadenoson and its impurities.[17][18][19][20][21] The method should be optimized to achieve adequate separation of the parent peak from all degradation product peaks.

Table 1: Proposed Initial HPLC Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm (based on UV spectrum of this compound)
Injection Volume 10 µL

4.4. Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines.[3][5][6][22][23]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard solution, and stressed samples. Assess peak purity using PDA or MS.The peak for this compound should be free from interference from any degradation products, impurities, or blank components. Resolution between the main peak and the closest eluting peak should be > 2.
Linearity Analyze at least five concentrations over the range of LOQ to 150% of the working concentration (e.g., 1-15 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study.The range should cover the expected concentrations of the analyte in the samples.
Accuracy Perform recovery studies by spiking a known amount of standard into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate injections of the working standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to quantify any potential impurities and degradation products at the required reporting level.
Robustness Intentionally vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).System suitability parameters should remain within acceptable limits. The RSD of the results should be ≤ 2.0%.
System Suitability Inject five replicate injections of the working standard solution before each analytical run.RSD of peak area ≤ 2.0%, theoretical plates > 2000, tailing factor ≤ 2.0.

Data Presentation

All quantitative data from the forced degradation and validation studies should be summarized in tables for clear comparison.

Table 3: Summary of Forced Degradation Results

Stress ConditionDuration% Assay of this compound% DegradationNumber of Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) 2 hours
Base Hydrolysis (0.1 M NaOH, RT) 30 min
Oxidative (3% H₂O₂, RT) 1 hour
Thermal (80°C) 24 hours
Photolytic (ICH Q1B) -

Table 4: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity CompliesNo interference, Resolution > 2
Linearity (r²) ≥ 0.999
Range (µg/mL) -
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD %)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD (µg/mL) -
LOQ (µg/mL) -
Robustness CompliesSystem suitability passes

Conclusion

The described protocol provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for this compound. Successful execution of these procedures will result in a reliable and robust analytical method suitable for routine quality control and stability testing, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Use of 1-epi-Regadenoson Ethyl Ester in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2] The quality control of Regadenoson drug substance and product is critical to ensure its safety and efficacy. Impurity profiling is a key aspect of this quality control, as impurities can originate from the manufacturing process or degradation.[1][3] 1-epi-Regadenoson is the α-isomer impurity of Regadenoson, and 1-epi-Regadenoson ethyl ester is known to be an intermediate in its synthesis.[4][5] Therefore, this compound is a critical reference standard for the accurate identification and quantification of this potential process-related impurity in Regadenoson quality control. These application notes provide a detailed protocol for the use of this compound as a reference standard in the analysis of Regadenoson drug substance by High-Performance Liquid Chromatography (HPLC).

Signaling Pathway of Regadenoson

Regadenoson selectively activates the A2A adenosine receptors in coronary arteries, leading to vasodilation and increased coronary blood flow.[1][2] This mechanism of action is central to its use as a pharmacologic stress agent.

cluster_cell Coronary Artery Smooth Muscle Cell Regadenoson Regadenoson A2AR A2A Adenosine Receptor Regadenoson->A2AR binds AC Adenylyl Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase and Diluent B Prepare Reference Standard Working Solution (RSWS) A->B C Prepare Sample Solution A->C D System Suitability Test (Inject RSWS 5 times) B->D E Inject Blank (Diluent) D->E RSD <= 5.0% F Inject RSWS E->F G Inject Sample Solution F->G H Peak Identification (Compare Retention Times) G->H I Quantification (Calculate % Impurity) H->I

References

Application Note and Protocol: Monitoring the Formation of 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3][4] During the synthesis of Regadenoson, various process-related impurities and degradation products can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5] One such potential impurity is the α-isomer of Regadenoson, and 1-epi-Regadenoson ethyl ester is known to be an intermediate in the synthesis of this isomer.[6][7]

This document provides a detailed experimental protocol for monitoring the formation of this compound. The protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a common and robust analytical technique for the analysis of pharmaceutical compounds and their impurities.[8][9][10] This application note is intended to guide researchers, scientists, and drug development professionals in establishing a reliable method for the in-process control of this compound formation.

Hypothetical Signaling Pathway and Formation

While Regadenoson's primary mechanism of action involves the A2A adenosine receptor, leading to coronary vasodilation[1][2][3][4], the formation of this compound is a chemical process occurring during synthesis. A potential step in the synthesis of a Regadenoson-related impurity could involve the reaction of a protected ribose derivative with a purine (B94841) base, followed by subsequent modifications. The formation of the ethyl ester would likely occur during a step involving ethanol (B145695) as a reagent or solvent, potentially under acidic or basic conditions that could also promote epimerization at the C1' position of the ribose moiety.

cluster_synthesis Hypothetical Synthesis Pathway Protected_Ribose Protected Ribose Derivative Coupling Glycosylation Protected_Ribose->Coupling Purine_Base 2-substituted Purine Purine_Base->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Esterification_Epimerization Esterification & Epimerization (e.g., EtOH, acid/base) Intermediate->Esterification_Epimerization 1_epi_ester 1-epi-Regadenoson Ethyl Ester Esterification_Epimerization->1_epi_ester Further_Steps Further Synthetic Steps 1_epi_ester->Further_Steps Regadenoson_Impurity Regadenoson α-isomer Impurity Further_Steps->Regadenoson_Impurity Start Start Reaction Sampling Collect Reaction Mixture Aliquot (Time points: 0, 1h, 2h, ...) Start->Sampling Quenching Quench Reaction (e.g., buffer, cooling) Sampling->Quenching Dilution Dilute Sample with Mobile Phase Quenching->Dilution HPLC_Analysis Inject into RP-HPLC System Dilution->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Analysis Peak Integration & Quantification Data_Acquisition->Data_Analysis Reporting Report Results (% Area, Concentration) Data_Analysis->Reporting End End Monitoring Reporting->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges associated with the synthesis of 1-epi-Regadenoson ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an intermediate in the synthesis of the α-isomer impurity of Regadenoson (B1679255).[1] Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. The "1-epi" designation indicates that it is an epimer of the Regadenoson precursor at the 1'-position of the ribose sugar, meaning it has the α-anomeric configuration instead of the β-anomeric configuration of Regadenoson.

Q2: Why is the synthesis of the 1-epi (α-isomer) challenging?

A2: The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the anomeric carbon (C1') of the ribose sugar. In nucleoside synthesis, the formation of the β-anomer is often thermodynamically favored, especially with a participating protecting group at the 2'-position of the ribose. Achieving a high yield of the α-anomer requires specific reaction conditions to overcome this natural preference.[2][3]

Q3: What are the common impurities encountered during the synthesis of Regadenoson and its isomers?

A3: Impurities in Regadenoson synthesis can arise from various sources, including unreacted intermediates, regioisomeric and positional isomers, and by-products from coupling and alkylation steps.[4] Specifically for this compound synthesis, the most significant impurity is the corresponding β-isomer. Other potential impurities include deglycosylation products and incompletely reacted starting materials.[5]

Q4: What analytical techniques are recommended for monitoring the synthesis and purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction and determining the ratio of α and β isomers.[6] It is also used to assess the overall purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the α-anomeric configuration and the overall structure of the synthesized molecule.

Troubleshooting Guide

Problem 1: Low Yield of the Desired 1-epi (α) Isomer and High Proportion of the β-Isomer

Potential Causes:

  • Suboptimal Catalyst System: The choice and ratio of the Lewis acid and other catalysts are critical for directing the stereoselectivity towards the α-isomer.

  • Incorrect Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic control of the glycosylation reaction.

  • Moisture in the Reaction: The presence of water can hydrolyze the activated sugar intermediate and affect the catalyst's efficacy.

  • Inefficient Silylation of the Purine (B94841) Base: Incomplete silylation of the nucleobase can lead to side reactions and lower yields.

Solutions:

  • Catalyst Optimization: A combination of a strong Lewis acid (e.g., tin(IV) chloride) and an acid resin catalyst (e.g., Amberlyst 15) has been shown to favor the formation of the α-isomer.[7] Experiment with the loading and ratio of these catalysts.

  • Temperature Control: Maintain a low reaction temperature (e.g., -5 to 0 °C) during the addition of the Lewis acid to favor the kinetically controlled formation of the α-anomer.[7]

  • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can also help to scavenge any residual moisture.[7]

  • Ensure Complete Silylation: Use a sufficient excess of the silylating agent (e.g., BSA or TMS-triflate) and allow adequate time for the silylation of the purine base to go to completion before adding the sugar and Lewis acid.

Problem 2: Difficulty in Separating the α and β Anomers

Potential Causes:

  • Similar Polarity: The α and β anomers are stereoisomers with very similar physical and chemical properties, including polarity, which makes their separation by standard column chromatography challenging.

  • Co-crystallization: The two isomers may co-crystallize, making purification by recrystallization ineffective.

Solutions:

  • Chromatographic Separation:

    • Reverse-Phase HPLC: This is a highly effective technique for separating anomers. Method development may be required to optimize the mobile phase composition and gradient.[6][8][9]

    • Chiral Chromatography: In some cases, chiral stationary phases can provide excellent separation of nucleoside anomers.

  • Derivatization: It may be possible to selectively react one isomer to facilitate separation, followed by the removal of the derivatizing group.

  • Salt Formation and Fractional Crystallization: As described in the synthesis of a precursor, forming a salt with an appropriate acid (e.g., L-tartaric acid) can sometimes facilitate the selective crystallization of one isomer, effectively separating it from the other.[7]

Problem 3: Incomplete Reaction or Formation of Side Products

Potential Causes:

  • Inactive Catalyst: The Lewis acid may have degraded due to exposure to moisture.

  • Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.

  • Degradation of the Product: The product may be unstable under the reaction or workup conditions. Forced degradation studies on Regadenoson show it is sensitive to acidic and basic conditions.[10]

Solutions:

  • Use Fresh or Properly Stored Reagents: Ensure the Lewis acid and other reagents are of high quality and have been stored under appropriate conditions.

  • Purify Starting Materials: If necessary, purify the starting materials before use.

  • Mild Workup Conditions: Quench the reaction carefully at low temperature and use mild acidic or basic conditions during the workup to avoid degradation of the product. A saturated sodium bicarbonate solution is often used to quench Lewis acid-mediated reactions.[7]

Quantitative Data

The following table summarizes the reported product ratios from a patented synthesis of a 1-epi-Regadenoson precursor, demonstrating the influence of the catalyst system on the stereochemical outcome.

Catalyst Systemα:β Isomer RatioReference
Tin(IV) Chloride and Amberlyst 15 Acid Resin Catalyst86:14[7]
Optimized Conditions (not fully disclosed)93:7[7]

Experimental Protocols

Protocol 1: Synthesis of 1-epi-(2',3',5'-tri-O-acetyl)-2-chloroadenosine (α-isomer precursor)

This protocol is adapted from patent CN105968156A and represents a key step in forming the α-anomeric linkage.[7]

  • Preparation: Under a nitrogen atmosphere, dissolve 2,6-dichloropurine (B15474) (1 equivalent) and β-D-1,2,3,5-tetra-O-acetylribofuranose (1.1 equivalents) in anhydrous methyltetrahydrofuran.

  • Cooling: Cool the solution to -5 °C.

  • Catalyst Addition: Add an acid resin catalyst (e.g., Amberlyst 15, ~0.5 equivalents by weight).

  • Lewis Acid Addition: Slowly add a solution of tin(IV) chloride (~0.85 equivalents by weight) in anhydrous methyltetrahydrofuran, maintaining the temperature between -5 and 0 °C.

  • Reaction: After the addition is complete, add isopropyl acetate (B1210297) and slowly warm the reaction to 30-35 °C. Maintain this temperature for 3-4 hours, monitoring the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, filter off the resin catalyst. Slowly add the filtrate to a vigorously stirred saturated sodium bicarbonate solution to quench the reaction.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, and concentrate to dryness. The resulting solid can be further purified by trituration with a solvent like methyl tert-butyl ether to yield the protected 2-chloro-α-adenosine derivative.

Protocol 2: Ammonolysis and Further Steps (General Procedure)
  • Ammonolysis: Dissolve the protected 2-chloro-α-adenosine derivative from Protocol 1 in isopropanol (B130326) and pass dry ammonia (B1221849) gas through the solution at 30-35 °C for approximately 12 hours.[7] Concentrate the reaction mixture to dryness to obtain the 1-epi-2-chloroadenosine intermediate.

  • Hydrazinolysis, Cyclization, and Esterification: The subsequent steps to introduce the pyrazole-4-carboxylate moiety would follow established procedures for Regadenoson synthesis, with the key difference being the starting material is the α-anomer. This involves reaction with hydrazine, cyclization with an appropriate three-carbon electrophile to form the pyrazole (B372694) ring, and finally esterification with ethanol (B145695) under acidic conditions to yield this compound.

Protocol 3: Analytical HPLC for Isomer Ratio Determination

This is a general guideline for method development.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or a suitable buffer.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: Develop a linear gradient from a low to high percentage of Mobile Phase B to achieve baseline separation of the α and β anomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the adenosine chromophore absorbs strongly (e.g., 260 nm).

  • Quantification: Integrate the peak areas of the α and β anomers to determine their relative ratio.

Visualizations

Synthesis_Workflow Synthesis Workflow for 1-epi-Regadenoson Precursor A 2,6-Dichloropurine + β-D-1,2,3,5-tetra-O-acetylribofuranose B Dissolve in Anhydrous Methyltetrahydrofuran A->B C Cool to -5 °C B->C D Add Amberlyst 15 C->D E Slowly add SnCl4 Solution (Maintain -5 to 0 °C) D->E F Glycosylation Reaction (Warm to 30-35 °C, 3-4h) E->F G Quench with NaHCO3 F->G H Extraction with CH2Cl2 G->H I Purification H->I J 1-epi-(2',3',5'-tri-O-acetyl)- 2-chloroadenosine (α/β mixture) I->J K Ammonolysis J->K L 1-epi-2-chloroadenosine K->L

Caption: Synthetic workflow for a key precursor of 1-epi-Regadenoson.

Troubleshooting_Logic Troubleshooting Low Yield of 1-epi Isomer Problem Low Yield of α-Isomer / High β-Isomer Content Cause1 Suboptimal Catalyst Problem->Cause1 Cause2 Incorrect Temperature Problem->Cause2 Cause3 Presence of Moisture Problem->Cause3 Solution1 Optimize Lewis Acid / Acid Resin Ratio Cause1->Solution1 Solution2 Maintain Low Temp (-5 °C) during Addition Cause2->Solution2 Solution3 Use Anhydrous Solvents & Inert Atmosphere Cause3->Solution3

Caption: Troubleshooting logic for low yield of the desired 1-epi isomer.

References

Technical Support Center: Synthesis of 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1-epi-Regadenoson ethyl ester. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: Why is the yield of the N1-alkylation of the protected adenosine (B11128) derivative low?

A1: Low yields in the N1-alkylation step are often attributed to several factors:

  • Competing O-alkylation: The hydroxyl groups on the ribose sugar are also nucleophilic and can react with the alkylating agent, leading to a mixture of N- and O-alkylated products. Direct alkylation of unprotected adenosine often results in significant O-alkylation.[1][2]

  • Insufficient reaction time or temperature: The reaction may not have proceeded to completion.

  • Ineffective base: The base used may not be strong enough to deprotonate the N1 position of the purine (B94841) ring effectively.

  • Poor quality of reagents or solvents: Moisture or impurities in the reagents or solvents can quench the reaction.

Solutions:

  • Protection of Ribose Hydroxyl Groups: To ensure regioselective N1-alkylation and achieve high yields, it is crucial to protect the 2', 3', and 5'-hydroxyl groups of the adenosine starting material. Acetyl protecting groups are commonly used. The direct 1-N-alkylation of 2′,3′,5′-tri-O-acetyladenosine has been shown to produce 1-N-substituted derivatives in quantitative yields.[1]

  • Optimization of Reaction Conditions: A systematic optimization of reaction time, temperature, and stoichiometry of reagents is recommended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.

  • Choice of Base: The selection of an appropriate base is critical. While various bases can be used, barium carbonate (BaCO₃) in the presence of potassium iodide (KI) has been reported to be effective for the N1-alkylation of acetylated adenosine in DMF.[1][2]

  • Use of Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.

Q2: I am observing multiple spots on my TLC plate after the N1-alkylation reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. The likely side products include:

  • O-alkylated isomers: As mentioned above, alkylation can occur on the ribose hydroxyl groups if they are not adequately protected.

  • N3 and N7-alkylated isomers: While N1 is the most nucleophilic nitrogen in the adenine (B156593) ring, alkylation can also occur at the N3 and N7 positions.

  • Di-alkylated products: If an excess of the alkylating agent is used, di-alkylation on different nitrogen atoms of the purine ring can occur.

  • Starting material: Unreacted starting adenosine derivative.

Solutions:

  • Confirm Protection: Ensure the complete protection of the ribose hydroxyl groups before proceeding with the alkylation step.

  • Control Stoichiometry: Use a controlled molar ratio of the alkylating agent to the adenosine derivative to minimize di-alkylation. A slight excess of the alkylating agent (e.g., 1.1-1.5 equivalents) is often sufficient.

  • Purification: A robust purification strategy, such as column chromatography on silica (B1680970) gel, is essential to separate the desired N1-alkylated product from isomers and other impurities.

Q3: The subsequent cyclization to form the pyrazole (B372694) ring is not working efficiently. What are the potential reasons?

A3: Inefficient cyclization to form the pyrazole ring from a 2-hydrazinyladenosine intermediate can be due to several factors:

  • Suboptimal pH: The pH of the reaction medium is crucial for the cyclization reaction.

  • Instability of the hydrazine (B178648) intermediate: The 2-hydrazinyladenosine intermediate may be unstable under the reaction conditions.

  • Inappropriate cyclizing agent: The reagent used to form the pyrazole ring with the hydrazine group may not be suitable or reactive enough.

Solutions:

  • pH Adjustment: The reaction should be performed under conditions that favor the nucleophilic attack of the hydrazine and subsequent cyclization. This often involves a mildly acidic or basic medium, depending on the specific reagents used.

  • Reaction Temperature: The reaction temperature should be carefully controlled. While heating is often required to drive the cyclization, excessive heat can lead to degradation of the starting material or product.

  • Choice of Reagents: The reaction of 2-hydrazinyladenosine with a suitable 1,3-dicarbonyl compound or its equivalent, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, is a common method for forming the pyrazole ring. The choice of this reagent and the reaction conditions should be optimized.

Q4: I am having difficulty with the deprotection of the acetyl groups. What are the recommended methods?

A4: The removal of acetyl protecting groups from the ribose moiety is a standard procedure in nucleoside chemistry. However, harsh conditions can lead to the degradation of the desired product.

Recommended Methods:

  • Methanolic Ammonia (B1221849): A widely used and effective method is treatment with a saturated solution of ammonia in methanol (B129727) at room temperature. This method is generally mild and efficient for removing acetyl groups without affecting the N-glycosidic bond or the purine ring.

  • Mild Base: Other mild basic conditions, such as treatment with potassium carbonate in methanol, can also be employed.

  • Enzymatic Deprotection: In some cases, enzymatic deacetylation using lipases can be a highly selective and mild alternative.

Q5: How can I effectively purify the final this compound product?

A5: Purification of the final product is critical to obtain a high-purity compound. A combination of techniques is often necessary.

Purification Strategy:

  • Extraction: After the reaction is complete, an appropriate workup procedure involving extraction with an organic solvent can remove many of the inorganic impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying nucleoside derivatives. A gradient elution system, for example, with a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and methanol, can effectively separate the desired product from closely related impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure crystalline material.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile (B52724) and water or a buffer are commonly used for the purification of adenosine derivatives.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A plausible synthetic route for this compound involves a multi-step process:

  • Protection: Protection of the 2', 3', and 5'-hydroxyl groups of adenosine, typically with acetyl groups, to yield 2',3',5'-tri-O-acetyladenosine.

  • Synthesis of 2-hydrazinyladenosine: Conversion of the protected adenosine to a 2-hydrazinyladenosine derivative. This can be achieved from a 2-halo-adenosine precursor.

  • Pyrazole Ring Formation: Reaction of the 2-hydrazinyladenosine intermediate with a suitable precursor for the pyrazole ring, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, to form the ethyl pyrazole-4-carboxylate moiety at the 2-position of the adenine ring.

  • N1-Alkylation: This step is where the "1-epi" configuration is introduced. The N1 position of the pyrazole-substituted adenosine is alkylated.

  • Deprotection: Removal of the acetyl protecting groups from the ribose sugar to yield the final this compound.

Q2: What is a Dimroth rearrangement, and is it a concern in this synthesis?

A2: The Dimroth rearrangement is an isomerization reaction in certain heterocyclic compounds where endocyclic and exocyclic heteroatoms switch places.[7] In the context of adenosine chemistry, 1-N-alkylated adenosines can undergo a Dimroth rearrangement to the more thermodynamically stable N6-alkylated isomers, often under basic or neutral pH conditions.[1][8][9] This can be a significant side reaction that reduces the yield of the desired 1-N-substituted product.

Mitigation Strategies:

  • Reaction Conditions: The propensity for the Dimroth rearrangement is influenced by pH, temperature, and solvent. Performing the N1-alkylation under carefully controlled, non-aqueous conditions can minimize this side reaction.

  • Purification: If the rearrangement does occur, the N6-isomer will need to be separated from the desired N1-isomer, typically by chromatography.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: The following analytical techniques are essential:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary assessment of product purity.

  • High-Performance Liquid Chromatography (HPLC): For accurate monitoring of reaction kinetics, determination of product purity, and for purification. A reversed-phase C18 column with UV detection at around 260 nm is typically used for adenosine derivatives.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the final product and all intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

Data Presentation

Table 1: Influence of Protecting Groups on N1-Alkylation Yield of Adenosine Derivatives

Starting MaterialProtecting GroupsAlkylating AgentBase/SolventYield of N1-Alkylated ProductReference
AdenosineNoneAlkyl HalideVariousLow to moderate (significant O-alkylation)[1]
2',3',5'-tri-O-acetyladenosineAcetylAlkyl HalideBaCO₃/KI in DMFQuantitative[1]

Table 2: Common Solvents and Bases for N-Alkylation of Adenosine Derivatives

SolventBaseComments
N,N-Dimethylformamide (DMF)BaCO₃, K₂CO₃, Cs₂CO₃A common polar aprotic solvent for nucleoside alkylation.
Dimethyl sulfoxide (B87167) (DMSO)K₂CO₃, NaHAnother suitable polar aprotic solvent.
Acetonitrile (MeCN)K₂CO₃Can also be used, but solubility of reagents may be a factor.

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of 2',3',5'-tri-O-acetyladenosine

This protocol is a general guideline based on literature for the N1-alkylation of protected adenosine and should be optimized for the specific synthesis of this compound.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 2',3',5'-tri-O-acetyladenosine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add barium carbonate (BaCO₃, 2.0 eq) and potassium iodide (KI, 0.1 eq) to the solution.

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., an ethyl haloacetate derivative, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with DMF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: General Procedure for Deprotection of Acetylated Adenosine Derivatives

  • Dissolution: Dissolve the acetylated adenosine derivative in methanol.

  • Ammonia Addition: Bubble ammonia gas through the solution at 0 °C until saturation, or add a solution of 7N ammonia in methanol.

  • Reaction: Seal the reaction vessel and stir the solution at room temperature. Monitor the reaction by TLC until all starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Purify the deprotected nucleoside by silica gel column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: Adenosine protection Protection of Ribose (e.g., Acetylation) start->protection cyclization Pyrazole Ring Formation (if not already present) protection->cyclization alkylation N1-Alkylation deprotection Deprotection (e.g., Deacetylation) alkylation->deprotection cyclization->alkylation purification Purification (Chromatography/Recrystallization) deprotection->purification end_product 1-epi-Regadenoson Ethyl Ester purification->end_product

Caption: General synthetic workflow for this compound.

troubleshooting_logic issue Low Yield in N1-Alkylation? cause1 Incomplete Reaction issue->cause1 Check TLC cause2 Side Reactions (O-alkylation, etc.) issue->cause2 Analyze Byproducts cause3 Poor Reagent Quality issue->cause3 Verify Reagents solution1 Optimize Time/Temp cause1->solution1 solution2 Protect Hydroxyls cause2->solution2 solution3 Use Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in the N1-alkylation step.

References

Technical Support Center: Resolving Co-eluting Peaks of Regadenoson Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks of Regadenoson (B1679255) isomers during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of Regadenoson isomers that can co-elute?

A1: The most common isomers encountered during the analysis of Regadenoson are diastereomers, specifically anomers related to the stereochemistry of the ribose sugar moiety. A notable example is the α-anomer of Regadenoson, which has very similar physicochemical properties to the desired β-anomer and can be challenging to separate using standard chromatographic techniques.[1] Other potential isomers could arise from forced degradation studies or as process-related impurities.[2][3][4]

Q2: Why is it difficult to separate the α-isomer impurity from the main Regadenoson peak?

A2: The α-isomer and the active β-isomer of Regadenoson have nearly identical structures, differing only in the orientation of the bond at the anomeric carbon of the ribose ring. This subtle difference results in very similar polarities and hydrophobicities, making their separation by conventional reversed-phase HPLC challenging.[1] Standard chromatographic conditions may not provide sufficient selectivity to resolve these closely eluting compounds, leading to co-elution.

Q3: What initial steps should I take if I suspect co-elution of Regadenoson isomers?

A3: If you suspect co-elution, first ensure your system is performing optimally. Check for system suitability parameters like peak shape, tailing factor, and theoretical plates. If the peak shape is asymmetrical (e.g., shows a shoulder or is broader than expected), it could indicate the presence of a co-eluting species. Employing a high-purity reference standard of Regadenoson can help in identifying the main peak and any adjacent impurities. Further investigation by adjusting chromatographic parameters is then necessary to achieve separation.

Q4: Can forced degradation studies help in identifying potential co-eluting isomers?

A4: Yes, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products, which may include isomers of Regadenoson.[2][3][5] By analyzing the stressed samples, you can determine if any new peaks appear close to the main Regadenoson peak, indicating potential co-elution issues that need to be addressed during method development.

Troubleshooting Guide

Problem: Poor resolution or co-elution of Regadenoson and its α-isomer.

Possible Cause 1: Inadequate Stationary Phase Selectivity

  • Solution: The choice of HPLC column is critical for separating closely related isomers. Standard C18 columns may not provide sufficient selectivity. Consider the following options:

    • Phenyl-Hexyl or Phenyl-Ether Phases: These stationary phases can offer alternative selectivity through π-π interactions with the aromatic rings in the Regadenoson molecule.

    • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique selectivity mechanism involving dipole-dipole, π-π, and ion-exchange interactions, which can be effective in separating isomers.

    • Chiral Stationary Phases (CSPs): For enantiomeric impurities, a chiral column is necessary. Polysaccharide-based CSPs are often a good starting point for screening.[6][7]

Possible Cause 2: Suboptimal Mobile Phase Composition

  • Solution: Fine-tuning the mobile phase is a powerful tool for improving resolution.

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of the separation. Methanol is more likely to engage in hydrogen bonding interactions, which can be beneficial for separating polar isomers.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Regadenoson. Experiment with a pH range around the pKa values of the analytes to find the optimal separation window. A patent for separating Regadenoson related substances suggests a pH of 4.2.[8]

    • Additives: The use of ion-pairing reagents, such as 1-alkyl sodium sulfonate, has been shown to be effective in separating Regadenoson and its related substances by improving peak shape and resolution.[8]

Possible Cause 3: Inadequate Method Parameters

  • Solution: Optimizing other chromatographic parameters can enhance separation.

    • Gradient Elution: A shallow gradient can improve the resolution of closely eluting peaks. Experiment with different gradient slopes and times.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

    • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity. Varying the column temperature (e.g., between 25°C and 40°C) may improve the separation of isomers. A patented method specifies a column temperature of 35°C.[8]

Data Presentation

Table 1: HPLC Methods for the Analysis of Regadenoson and Related Substances

ParameterMethod 1[8]Method 2[9]Method 3[10]
Column Agilent C18 (250 x 4.6 mm, 5 µm)YMC-PAK ODS AQ (150 x 4.6 mm, 3 µm)Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 15 mmol/L 1-pentanesulfonic acid sodium in 0.02 mol/L phosphate (B84403) buffer, pH 4.20.1% Triethylamine buffer, pH 4.5Mixture of Acetonitrile and Methanol (1:1 v/v), pH adjusted to 3.2 with orthophosphoric acid
Mobile Phase B Methanol100% Acetonitrile-
Elution GradientGradientIsocratic
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min
Column Temp. 35°C40°CAmbient
Detection UV at 247 nmUV at 245 nmUV at 205 nm
Resolution > 1.5 for all impurity peaks> 8.0 for two degradation productsAdequate separation of process and degradation impurities

Experimental Protocols

Protocol 1: Gradient HPLC Method for Separation of Regadenoson and its Related Substances[8]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Agilent C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.02 mol/L solution of phosphoric acid. Add 15 mmol/L of 1-pentanesulfonic acid sodium. Adjust the pH to 4.2 with sodium hydroxide.

    • Mobile Phase B: HPLC grade Methanol.

  • Chromatographic Conditions:

    • Elution Mode: Gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 247 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Test Solution: Dissolve the Regadenoson sample in a suitable diluent to a concentration of approximately 0.4 mg/mL.

    • Reference Solution: Prepare a solution of the Regadenoson α-isomer impurity reference standard in the same diluent.

  • Procedure: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the sample and reference solutions and record the chromatograms.

  • System Suitability: The resolution between the Regadenoson peak and the α-isomer peak should be greater than 1.5.

Mandatory Visualization

Troubleshooting_Workflow cluster_column Stationary Phase Options cluster_mobile_phase Mobile Phase Optimization cluster_parameters Method Parameter Tuning start Co-eluting Peaks Observed check_system Check System Suitability (Peak Shape, Tailing) start->check_system optimize_column Optimize Stationary Phase check_system->optimize_column Poor Selectivity optimize_mobile_phase Optimize Mobile Phase check_system->optimize_mobile_phase Poor Selectivity optimize_parameters Optimize Method Parameters check_system->optimize_parameters Minor Adjustments Needed resolution_achieved Resolution Achieved optimize_column->resolution_achieved optimize_mobile_phase->resolution_achieved optimize_parameters->resolution_achieved phenyl Phenyl-Hexyl / Phenyl-Ether pfp Pentafluorophenyl (PFP) chiral Chiral Stationary Phase (CSP) organic_modifier Change Organic Modifier (ACN vs. MeOH) ph Adjust Mobile Phase pH additives Use Additives (Ion-Pair Reagents) gradient Shallow Gradient flow_rate Lower Flow Rate temperature Vary Column Temperature

Caption: Troubleshooting workflow for resolving co-eluting peaks of Regadenoson isomers.

Experimental_Workflow prep_mobile_phase Prepare Mobile Phases A & B equilibrate Equilibrate HPLC System and Column prep_mobile_phase->equilibrate prep_sample Prepare Sample and Reference Solutions inject Inject Samples prep_sample->inject equilibrate->inject acquire_data Acquire Chromatographic Data inject->acquire_data analyze Analyze Data (Resolution, Purity) acquire_data->analyze analyze->prep_mobile_phase Resolution < 1.5 (Re-optimize) report Report Results analyze->report Resolution > 1.5

Caption: General experimental workflow for HPLC analysis of Regadenoson isomers.

References

Technical Support Center: Optimization of Mobile Phase for 1-epi-Regadenoson Ethyl Ester Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the chromatographic separation of 1-epi-Regadenoson ethyl ester. As a diastereomeric impurity, its separation from the main component and other related substances presents a significant analytical challenge. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your method development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from Regadenoson (B1679255) and its other related substances challenging?

The primary challenge lies in the fact that 1-epi-Regadenoson is a diastereomer of Regadenoson.[1][2] Diastereomers are stereoisomers that are not mirror images of each other. They possess identical molecular weights and similar physicochemical properties, which often results in very close retention times on standard achiral chromatographic columns, leading to co-elution or poor resolution.[3] Optimizing the mobile phase is crucial to exploit the subtle differences in their interactions with the stationary phase to achieve separation.

Q2: What is a recommended starting point for developing an HPLC method for this separation?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column is a conventional and effective starting point for the analysis of Regadenoson and its impurities.[4][5] A gradient elution with a mobile phase comprising an aqueous buffer and an organic modifier is typically employed. The addition of an acid, such as phosphoric acid or methane (B114726) sulfonic acid, to the aqueous phase is often necessary to control the ionization of the analytes and improve peak shape.[4][6]

Q3: What are the most critical mobile phase parameters to adjust for optimizing the separation of diastereomers like this compound?

The key parameters to investigate for optimizing the separation include:

  • Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity.[7][8] A ternary mixture of water, acetonitrile, and methanol can also provide unique selectivity.[7]

  • Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes, which in turn affects their retention and the selectivity of the separation.

  • Buffer Concentration and Type: The concentration and type of buffer (e.g., phosphate, acetate) can influence peak shape and retention.

  • Gradient Slope: A shallower gradient around the elution time of the target peaks increases the time the analytes spend interacting with the stationary phase, which can improve the resolution of closely eluting compounds.[9]

  • Additives: Ion-pairing reagents can be used to enhance the retention and separation of charged analytes, although they can be harsh on columns.[8][10]

Q4: Can changing the column chemistry improve the separation?

Yes. If a standard C18 column does not provide adequate separation even after mobile phase optimization, consider stationary phases that offer different retention mechanisms. Phenyl-hexyl columns provide pi-pi interactions, which can be beneficial for aromatic compounds like Regadenoson and its analogs. Pentafluorophenyl (PFP) columns can also offer alternative selectivity for isomers.[3][4]

Experimental Protocol: Starting RP-HPLC Method for Impurity Profiling

This protocol provides a robust starting point for the separation of this compound from Regadenoson. Further optimization will likely be required to achieve baseline separation based on your specific sample matrix and instrumentation.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC or UPLC system with a UV or PDA detector.

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm or 150 mm x 4.6 mm, 3 µm).[4][5][6]

  • Chemicals: HPLC-grade acetonitrile, methanol, phosphoric acid, and purified water.

  • Analytes: Regadenoson reference standard and a sample containing this compound.

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC method.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to ~3.2)[6][11]
Mobile Phase B Acetonitrile
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min[6][11]
Column Temperature 30 °C[4]
Detection Wavelength 272 nm[4]
Injection Volume 10 µL
Diluent Dimethyl Sulfoxide (DMSO) or a mixture of water and acetonitrile[4]
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0955
355050
402080
452080
46955
55955
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the Regadenoson reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample containing this compound in the diluent to a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[12]

Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound and provides systematic solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution of Peaks Mobile Phase Not Optimal: The selectivity of the current mobile phase is insufficient to separate the diastereomers.1. Change Organic Modifier: Replace acetonitrile with methanol, or try a ternary mixture (e.g., Water:Acetonitrile:Methanol). Methanol often provides different selectivity for isomers.[7]2. Adjust Gradient: Implement a shallower gradient around the elution time of the peaks of interest to increase separation time.[9]3. Modify pH: Systematically adjust the pH of Mobile Phase A (e.g., from 2.8 to 3.5) to alter the ionization and retention of the analytes.[8]
Inappropriate Stationary Phase: The C18 column does not provide enough selectivity.1. Try a Different Column: Test a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column to introduce different separation mechanisms (e.g., pi-pi interactions).[3]
Peak Tailing Secondary Silanol (B1196071) Interactions: Active sites on the silica-based column interact with the basic amine groups on the analytes.1. Lower Mobile Phase pH: Ensure the pH of the mobile phase is low enough (e.g., < 3.5) to keep the silanol groups protonated and reduce unwanted interactions.[13]2. Use an End-Capped Column: Employ a modern, high-purity, end-capped column designed to minimize silanol activity.
Column Overload: The sample concentration is too high for the column's capacity.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[14]
Inconsistent Retention Times Mobile Phase Instability: The mobile phase composition is changing over time due to evaporation or improper mixing.1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep solvent bottles capped.[13]2. Ensure Proper Mixing/Degassing: Degas the mobile phase thoroughly and ensure the HPLC pump's proportioning valves are working correctly.[14]
Fluctuating Column Temperature: The ambient temperature is not stable, affecting retention.1. Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment to ensure reproducible retention times.[13]
Broad Peaks Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.1. Minimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.005" I.D.) where possible to reduce peak broadening.[9][14]2. Ensure Proper Fittings: Check all fittings to ensure there are no voids or dead volumes.[9]
Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the initial mobile phase.1. Match Sample Solvent: Dissolve the sample in the initial mobile phase composition whenever possible. If a strong solvent like DMSO is required for solubility, inject the smallest possible volume.[9]

Visualizations

Method Development Workflow

The following diagram illustrates a systematic workflow for developing and optimizing the separation method.

G cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Finalization start Select C18 Column & Define Starting Gradient prep Prepare Mobile Phases (ACN & 0.1% H3PO4) start->prep sample Prepare & Inject Sample prep->sample eval Evaluate Resolution (Rs) & Peak Shape sample->eval optimize_grad Optimize Gradient Slope (Shallow Gradient) eval->optimize_grad Rs < 1.5 optimize_solvent Change Organic Modifier (MeOH or Ternary) eval->optimize_solvent Still Rs < 1.5 optimize_ph Adjust Mobile Phase pH eval->optimize_ph Peak Tailing change_col Consider Alternative Column (e.g., Phenyl-Hexyl, PFP) eval->change_col No Improvement final Final Method Validated eval->final Rs >= 1.5 optimize_grad->eval optimize_solvent->eval optimize_ph->eval change_col->start

Caption: A workflow for the systematic development of an HPLC method for separating this compound.

Troubleshooting Logic for Poor Resolution

This flowchart provides a logical path for troubleshooting poor resolution between closely eluting peaks.

G start Problem: Poor Resolution (Rs < 1.5) q1 Is the gradient optimized? start->q1 a1 Decrease gradient slope around the target peaks. q1->a1 No q2 Have you tried a different organic solvent? q1->q2 Yes a1->q2 a2 Switch from Acetonitrile to Methanol or test a ternary mixture. q2->a2 No q3 Is the mobile phase pH optimal? q2->q3 Yes a2->q3 a3 Adjust pH in small increments (e.g., ±0.2 units) and observe selectivity changes. q3->a3 No q4 Is the column chemistry suitable? q3->q4 Yes a3->q4 a4 Test a column with a different stationary phase (e.g., Phenyl-Hexyl). q4->a4 No end Resolution Improved q4->end Yes a4->end

Caption: A troubleshooting flowchart for systematically addressing poor peak resolution in HPLC analysis.

Regadenoson Mechanism of Action

Understanding the biological context of the analyte can be valuable. Regadenoson is a selective A2A adenosine (B11128) receptor agonist.

G reg Regadenoson receptor A2A Adenosine Receptor (on coronary smooth muscle cells) reg->receptor selectively binds to camp ↑ Intracellular cAMP receptor->camp pka Protein Kinase A (PKA) Activation camp->pka relax Smooth Muscle Relaxation pka->relax vaso Coronary Vasodilation relax->vaso

Caption: The signaling pathway for Regadenoson's mechanism of action as a coronary vasodilator.[15][16]

References

addressing matrix effects in the LC-MS analysis of 1-epi-Regadenoson ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of small molecules like 1-epi-Regadenoson ethyl ester.

Troubleshooting Guide

Problem: Poor reproducibility, accuracy, or sensitivity in quantitative LC-MS analysis.

This is often a primary indication of underlying matrix effects. Follow this guide to diagnose and mitigate the issue.

Step 1: Confirm the Presence of Matrix Effects

The first step is to determine if co-eluting matrix components are indeed affecting the ionization of your analyte.

  • Method 1: Post-Column Infusion (Qualitative Assessment) This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2][3] A constant flow of the analyte solution is introduced into the mobile phase after the analytical column but before the mass spectrometer.[1] A blank, extracted sample matrix is then injected. Any deviation in the constant analyte signal indicates the retention times where matrix effects are present.[1][3]

  • Method 2: Post-Extraction Spike (Quantitative Assessment) This method quantifies the extent of the matrix effect.[2] The signal response of an analyte in a neat solution is compared to the signal response of the same amount of analyte spiked into a blank matrix sample after extraction.[2] The percentage difference reveals the degree of ion suppression or enhancement.

Step 2: Mitigate Matrix Effects

Once matrix effects are confirmed, several strategies can be employed to reduce or eliminate their impact.

  • Optimize Sample Preparation: The goal is to remove interfering components from the sample while maximizing the recovery of the analyte.[1][4]

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. Adjusting the pH of the aqueous matrix can enhance the extraction of acidic or basic analytes and prevent the extraction of impurities like phospholipids.[5]

    • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method that can significantly reduce matrix effects.[6]

    • Protein Precipitation (PPT): While a quick and common method, it is often more prone to matrix effects as it is less selective in removing interferences.[4][7]

  • Improve Chromatographic Separation: If interfering components cannot be removed during sample preparation, altering the chromatographic conditions can separate them from the analyte of interest.[2][4] This prevents them from co-eluting and interfering with the analyte's ionization.

  • Utilize an Appropriate Internal Standard (IS): An internal standard that experiences the same matrix effects as the analyte can compensate for signal variations.[5]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred choice as a SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and is affected by the matrix in the same way.[5][8] This approach is considered the gold standard for correcting matrix effects.[9][10]

  • Employ the Standard Addition Method: This method involves adding known amounts of the analyte to the sample and creating a calibration curve within the matrix itself.[11][12] This inherently corrects for matrix effects as the calibration standards and the unknown sample are affected similarly by the matrix.[11][12]

Logical Flow for Troubleshooting Matrix Effects

Troubleshooting_Workflow start Start: Poor Reproducibility/ Accuracy/Sensitivity confirm_me Step 1: Confirm Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->confirm_me me_present Matrix Effects Present? confirm_me->me_present optimize_sp Step 2a: Optimize Sample Prep (LLE, SPE, PPT) me_present->optimize_sp Yes end_bad End: No Matrix Effects Detected me_present->end_bad No optimize_chrom Step 2b: Improve Chromatographic Separation optimize_sp->optimize_chrom use_is Step 2c: Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_is use_sa Step 2d: Use Standard Addition Method use_is->use_sa re_evaluate Re-evaluate Matrix Effects use_sa->re_evaluate re_evaluate->me_present end_good End: Analysis Successful re_evaluate->end_good  Matrix Effects Mitigated

Caption: A flowchart outlining the systematic approach to identifying and mitigating matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as salts, proteins, and lipids.[13] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[13][14] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4][13]

Q2: What causes ion suppression and ion enhancement?

A2: Ion suppression, the more common effect, can be caused by several factors, including competition for ionization between the analyte and matrix components, changes in the physical properties of the ESI droplets, and neutralization of analyte ions by matrix components.[13] Ion enhancement is less common but can occur when co-eluting compounds improve the ionization efficiency of the analyte.[13]

Q3: How do I choose the best sample preparation technique to minimize matrix effects?

A3: The choice of sample preparation technique depends on the nature of your analyte and the matrix. A comparison of common techniques is provided below. It is recommended to evaluate multiple methods to find the most effective one for your specific application.

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less selective, often results in significant matrix effects.[4]
Liquid-Liquid Extraction (LLE) Good for removing highly polar or non-polar interferences.Can be labor-intensive and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE) Highly selective, provides excellent sample cleanup and can significantly reduce matrix effects.[6]More complex and costly than PPT or LLE.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the most effective way to compensate for matrix effects and is highly recommended for quantitative bioanalysis whenever available.[5][15] Since the SIL-IS has almost identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[5][8]

Q5: What is the standard addition method and when is it useful?

A5: The standard addition method involves adding known amounts of a standard solution of the analyte to the unknown sample.[11][12] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard.[16] This method is particularly useful when a suitable internal standard is not available or when the sample matrix is complex and variable, as it effectively corrects for matrix effects by creating the calibration curve within the sample matrix itself.[11][12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Materials:

  • This compound reference standard.

  • Blank biological matrix (e.g., plasma, urine).

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Appropriate sample preparation materials (e.g., protein precipitation plates, SPE cartridges).

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., the mid-point of the expected calibration curve).

    • Set B (Post-Extraction Spike): Process blank matrix samples using your intended sample preparation method. After the final extraction step, spike the extracted matrix with the this compound reference standard to the same final concentration as in Set A.

  • LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for the analyte in Set A (Peak AreaNeat).

    • Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula:

      • Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Protocol 2: Workflow for Evaluating Different Sample Preparation Methods

SamplePrep_Workflow start Start: Pooled Blank Matrix split Aliquot into 3 Groups start->split ppt Protein Precipitation (PPT) split->ppt lle Liquid-Liquid Extraction (LLE) split->lle spe Solid-Phase Extraction (SPE) split->spe spike Post-Extraction Spike with This compound ppt->spike lle->spike spe->spike analyze LC-MS Analysis spike->analyze calculate_me Calculate Matrix Effect (%) for each method analyze->calculate_me compare Compare Results and Select Optimal Method calculate_me->compare

Caption: A workflow diagram for comparing the effectiveness of different sample preparation techniques in mitigating matrix effects.

Procedure:

  • Process aliquots of the same blank matrix pool using three different sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Following extraction, spike the processed extracts with this compound to a known concentration.

  • Prepare a neat solution of the analyte at the same concentration in the mobile phase.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.

  • The method yielding a Matrix Effect (%) closest to 100% is considered the most effective at reducing matrix effects.

References

overcoming solubility issues of 1-epi-Regadenoson ethyl ester in HPLC solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-epi-Regadenoson ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in HPLC?

This compound is a drug intermediate used in the synthesis of an impurity of Regadenoson, a selective A2A adenosine (B11128) receptor agonist.[1][2] Like many organic molecules, especially those with complex structures, its solubility can be limited in common HPLC mobile phases. The ethyl ester group makes the molecule less polar than its parent compound, 1-epi-Regadenoson, which can lead to poor solubility in highly aqueous mobile phases. This can result in a range of HPLC issues, including poor peak shape, inaccurate quantification, and even column clogging.

Q2: What are the general solubility characteristics of this compound?

Q3: What initial steps can I take to improve the solubility of this compound for HPLC analysis?

To improve solubility, consider the following initial strategies:

  • Sample Solvent Selection: Whenever possible, dissolve and inject your sample in the mobile phase. If the compound is not soluble in the initial mobile phase, use a stronger organic solvent like DMSO for the stock solution and then dilute it with the mobile phase. Be mindful of the injection volume to avoid solvent effects that can distort peak shape.

  • Mobile Phase Optimization: Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. For reversed-phase HPLC, a higher organic content will increase the solubility of less polar compounds.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the mobile phase.[5] Although this compound's pKa is not published, related nucleoside analogs can have ionizable groups. Experimenting with a buffered mobile phase at different pH values (e.g., acidic, neutral, and basic) may improve solubility and peak shape.

Troubleshooting Guides

This section provides solutions to common HPLC problems that may arise from the poor solubility of this compound.

Issue 1: Peak Tailing or Fronting

Possible Cause: Secondary interactions with the stationary phase or poor solubility in the mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: If your compound has ionizable groups, operating at a pH where it is fully protonated or deprotonated can minimize secondary interactions and improve peak shape.

  • Increase Organic Content: A gradual increase in the percentage of acetonitrile or methanol (B129727) in the mobile phase can improve solubility and reduce tailing.

  • Use a Different Organic Modifier: If you are using methanol, try switching to acetonitrile or vice-versa. These solvents have different properties and may offer better solubility and peak shape.

  • Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a competing base like triethylamine (B128534) (TEA) can reduce tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[6]

Issue 2: Split Peaks

Possible Cause: The injection solvent is too strong or immiscible with the mobile phase, causing the sample to precipitate upon injection.

Troubleshooting Steps:

  • Match Injection Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase.

  • Reduce Injection Volume: If a stronger solvent must be used for the sample, reduce the injection volume to minimize its effect.

  • Use a Weaker Injection Solvent: If possible, dissolve the sample in a solvent that is weaker than the mobile phase.

Issue 3: High Backpressure and Column Clogging

Possible Cause: Precipitation of the compound in the HPLC system due to low solubility.

Troubleshooting Steps:

  • Filter the Sample: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any undissolved particles.

  • Increase Mobile Phase Organic Content: Ensure the mobile phase has sufficient organic solvent to keep the compound dissolved throughout the analysis.

  • Use a Guard Column: A guard column can help protect your analytical column from particulate matter and strongly retained compounds.[6]

  • Column Flushing: If you suspect precipitation on the column, flush it with a strong solvent (e.g., 100% acetonitrile or methanol) to dissolve the precipitate.[7]

Experimental Protocols

Protocol: Determining Approximate Solubility of this compound

This protocol outlines a method to estimate the solubility of this compound in various HPLC solvents.

Materials:

  • This compound

  • Vials

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Various solvents to be tested (e.g., Water, Acetonitrile, Methanol, and mixtures thereof)

Methodology:

  • Prepare Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent.

    • Vortex the vial vigorously for 2 minutes.

    • Place the vial on a shaker or rotator and equilibrate at a constant temperature for 24 hours to ensure saturation.

  • Separate Solid from Liquid:

    • Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Prepare for HPLC Analysis:

    • Carefully take an aliquot of the supernatant.

    • Dilute the supernatant with the mobile phase to a concentration that is expected to be within the linear range of your HPLC method's calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Quantify the concentration of this compound in the diluted sample against a calibration curve prepared with known concentrations of the compound.

  • Calculate Solubility:

    • Back-calculate the concentration in the original undiluted supernatant to determine the solubility of the compound in the test solvent.

Data Presentation:

Summarize your findings in a table for easy comparison.

Solvent CompositionApproximate Solubility (mg/mL)
100% Water
50:50 Acetonitrile:Water
100% Acetonitrile
50:50 Methanol:Water
100% Methanol
100% DMSO

Visualizations

TroubleshootingWorkflow cluster_issue HPLC Problem Observed cluster_cause Initial Assessment cluster_solutions Troubleshooting Strategies cluster_outcome Resolution Problem Poor Peak Shape, High Backpressure, or Split Peaks Cause Suspect Poor Solubility of this compound Problem->Cause Solvent Optimize Sample Solvent Cause->Solvent MobilePhase Adjust Mobile Phase Composition (Organic %, pH, Modifier) Cause->MobilePhase Hardware Check Hardware (Filter Sample, Use Guard Column) Cause->Hardware Resolved Issue Resolved Solvent->Resolved Success NotResolved Issue Persists Solvent->NotResolved Failure MobilePhase->Resolved Success MobilePhase->NotResolved Failure Hardware->Resolved Success Hardware->NotResolved Failure NotResolved->Solvent Re-evaluate NotResolved->MobilePhase Re-evaluate

Caption: Troubleshooting workflow for HPLC issues related to poor solubility.

SolubilityProtocol start Start: Excess Compound + Test Solvent equilibrate Equilibrate for 24h start->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant with Mobile Phase supernatant->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify Against Calibration Curve hplc->quantify calculate Calculate Solubility quantify->calculate end End: Solubility Value calculate->end

References

Technical Support Center: Detection of 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-epi-Regadenoson ethyl ester. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and enhancing detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is recognized as an intermediate in the synthesis of an alpha-isomer impurity of Regadenoson.[1][2] Regadenoson is a highly selective adenosine (B11128) A2A receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[3][4] Sensitive and accurate detection of its related impurities, like the 1-epi isomer, is critical for ensuring the purity, safety, and efficacy of the final drug product.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in various matrices.[5][6] This technique offers high specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.[6]

Q3: What are the key parameters to optimize for an LC-MS/MS method?

A3: Key parameters for optimization include sample preparation, chromatographic conditions (column, mobile phase, gradient), and mass spectrometer settings (ionization mode, precursor/product ion selection, collision energy). A systematic approach to bioanalytical method development is crucial for achieving robust and reliable results.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Low Signal Intensity or Poor Sensitivity
Potential Cause Recommended Solution
Suboptimal Sample Preparation Inefficient extraction can lead to low recovery. Consider optimizing the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to improve the recovery of the analyte from the biological matrix.[7]
Inefficient Ionization This compound, being a small molecule, may ionize more efficiently in positive electrospray ionization (ESI) mode. Ensure the mobile phase composition (e.g., addition of formic acid) promotes the formation of protonated molecules ([M+H]^+).[5]
Incorrect Mass Spectrometer Settings Optimize the precursor and product ion selection (MRM transitions) and collision energy for maximum signal intensity. This typically involves direct infusion of a standard solution of the analyte.
Matrix Effects Co-eluting matrix components can suppress the ionization of the analyte. Improve chromatographic separation to isolate the analyte from interfering substances. Consider the use of a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Peak Shape or Resolution
Potential Cause Recommended Solution
Inappropriate Column Chemistry For a compound like this compound, a C18 reversed-phase column is a good starting point.[5][8] Experiment with different column chemistries (e.g., C8, phenyl-hexyl) if peak shape is not optimal.
Suboptimal Mobile Phase Adjust the mobile phase composition (organic solvent percentage, pH, and additives) to improve peak shape and retention. A gradient elution is often necessary for good separation in complex matrices.[5]
Column Overloading Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.
Column Contamination Contaminants from the sample matrix can build up on the column, affecting performance. Implement a column washing step after each run or batch.
High Background Noise
Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
Dirty Ion Source The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source components.
Improper Sample Preparation Incomplete removal of matrix components can lead to high background. Refine the sample preparation method to improve sample cleanliness.

Experimental Protocols

Generic LC-MS/MS Method for Adenosine Analogs

This protocol provides a starting point for developing a sensitive method for this compound, based on methods for similar compounds.[5]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Data Presentation: Hypothetical Method Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.1 ng/mL
Intra-day Precision (%CV) < 15%4.5%
Inter-day Precision (%CV) < 15%6.8%
Accuracy (%Bias) ± 15%-2.5%
Recovery (%) Consistent and reproducible> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_cell Cell Membrane cluster_intracellular Intracellular regadenoson Regadenoson (A2A Agonist) receptor Adenosine A2A Receptor (GPCR) regadenoson->receptor g_protein G Protein (Gs) receptor->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka response Cellular Response (e.g., Vasodilation) pka->response

Caption: Simplified signaling pathway of an A2A adenosine receptor agonist.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. This guide provides a comprehensive overview of the analytical method validation for 1-epi-Regadenoson ethyl ester, an intermediate in the synthesis of a Regadenoson isomer impurity.[1][2] The methodologies and data presented are based on established practices for the analysis of Regadenoson and its related substances, offering a robust framework for its quantification and control.

Experimental Protocols

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common and reliable technique for the analysis of Regadenoson and its impurities.[3][4][5] The following protocol is a representative example for the determination of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Solution: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Sample Solution: The sample containing Regadenoson is dissolved in the diluent to a known concentration to allow for the detection and quantification of the this compound impurity.

Data Presentation: Method Validation Parameters

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterAcceptance CriteriaTypical Results for a Regadenoson Impurity Method
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No interference from Regadenoson or other known impurities at the retention time of this compound. Peak purity of the analyte peak is demonstrated.
Linearity The correlation coefficient (r²) should be ≥ 0.999 for the calibration curve.A linear relationship between the peak area and concentration of this compound is observed over the specified range, with r² > 0.999.[4]
Accuracy The recovery should be within 90.0% to 110.0% for impurities.The mean recovery of spiked this compound is typically between 95% and 105%.[4]
Precision Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a relative standard deviation (RSD) of ≤ 5.0% for impurities.The RSD for the peak area of this compound is ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined by signal-to-noise ratio of 3:1.For a related substance, the LOD is often in the range of 0.01% to 0.05% of the nominal concentration of the active pharmaceutical ingredient.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined by signal-to-noise ratio of 10:1.For a related substance, the LOQ is often in the range of 0.03% to 0.15% of the nominal concentration of the active pharmaceutical ingredient.[4]
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.The system suitability parameters (e.g., resolution, tailing factor) remain within the acceptance criteria when method parameters are varied.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for a pharmaceutical impurity.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Purpose of Method select_method Select Analytical Method (e.g., HPLC) define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH) select_method->define_validation_parameters prepare_protocols Prepare Validation Protocols define_validation_parameters->prepare_protocols perform_experiments Perform Experiments prepare_protocols->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_data Evaluate Data Against Acceptance Criteria collect_data->evaluate_data document_results Document Results in Validation Report evaluate_data->document_results implement_method Implement Validated Method for Routine Use document_results->implement_method

Caption: A flowchart illustrating the key stages of analytical method validation.

Regadenoson Signaling Pathway

Regadenoson is a selective agonist for the A2A adenosine (B11128) receptor, which is involved in coronary vasodilation.[3][5] The diagram below depicts the signaling pathway initiated by the binding of Regadenoson to its receptor.

Regadenoson Signaling Pathway cluster_cell Vascular Smooth Muscle Cell regadenoson Regadenoson a2a_receptor A2A Adenosine Receptor regadenoson->a2a_receptor Binds to g_protein Gs Protein a2a_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ion_channels Ion Channels (e.g., K+ channels) pka->ion_channels Phosphorylates & Activates vasodilation Vasodilation ion_channels->vasodilation Leads to Hyperpolarization and

Caption: The signaling cascade initiated by Regadenoson binding to the A2A receptor.

References

A Comparative Analysis of 1-epi-Regadenoson Ethyl Ester and Other Regadenoson Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Regadenoson, a selective A₂A adenosine (B11128) receptor agonist, is a widely utilized pharmacological stress agent in myocardial perfusion imaging. The purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis and storage of Regadenoson, various process-related and degradation impurities can arise. This guide provides a comparative analysis of 1-epi-Regadenoson ethyl ester and other known impurities of Regadenoson, offering insights into their chemical nature and the methodologies for their assessment.

Overview of Regadenoson and Its Impurities

Regadenoson's therapeutic effect is mediated through the activation of the A₂A adenosine receptor, leading to coronary vasodilation.[1][2] The manufacturing process and stability of Regadenoson are closely monitored to control the levels of impurities.[3] These impurities can be categorized as process-related (arising from the synthetic route) or degradation products (formed due to storage conditions like hydrolysis, oxidation, or photolysis).[4][5]

Among the potential impurities, stereoisomers such as epimers are of particular interest due to their potential for different pharmacological and toxicological profiles. 1-epi-Regadenoson is an epimer of Regadenoson. Its ethyl ester, this compound, is recognized as an intermediate in the synthesis of the α-isomer impurity of Regadenoson, making it a relevant process-related impurity to monitor.[6]

Forced degradation studies have been instrumental in identifying potential degradation products of Regadenoson under various stress conditions, including acidic, basic, and oxidative environments.[7][8] These studies have led to the characterization of several novel degradation products.[7][8]

Comparative Data on Regadenoson Impurities

Direct comparative experimental data on the pharmacological activity and toxicity of this compound and other Regadenoson impurities are not extensively available in the public domain. The primary focus of existing literature has been on the identification, synthesis, and analytical characterization of these impurities to ensure the quality of the Regadenoson drug substance.[6][7][8]

The following table summarizes the key known impurities of Regadenoson, providing their chemical identity where available. This information is crucial for the development of analytical methods for impurity profiling.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
Regadenoson 313348-27-5C₁₅H₁₈N₈O₅390.36API
1-epi-Regadenoson Not AvailableC₁₅H₁₈N₈O₅390.36Process-Related
This compound Not AvailableC₁₇H₂₂N₈O₅418.41Process-Related
Regadenoson Carboxylic Acid Impurity 313348-29-7C₁₄H₁₅N₇O₆377.32Degradation
Regadenoson Impurity A 13364-95-9C₁₁H₁₆N₆O₄296.29Process-Related
Regadenoson Impurity C 1702334-23-3C₁₀H₁₀N₈O258.25Process-Related
Regadenoson Impurity D 313348-16-2C₁₆H₁₉N₇O₆405.37Process-Related
N-acetyl hydrazide impurity Not AvailableNot AvailableNot AvailableProcess-Related
Methyl-1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate (Impurity B) Not AvailableC₁₀H₉N₇O₂259.23Process-Related

A₂A Adenosine Receptor Signaling Pathway

Understanding the mechanism of action of Regadenoson is fundamental to evaluating the potential impact of its impurities. Regadenoson selectively binds to the A₂A adenosine receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that ultimately leads to vasodilation.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Regadenoson Regadenoson A2A_Receptor A2A Receptor Regadenoson->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: A₂A Adenosine Receptor Signaling Pathway.

Experimental Workflow for Impurity Analysis

The characterization and quantification of Regadenoson and its impurities are predominantly performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for structural elucidation.[7][8] The following diagram illustrates a general workflow for the analysis of Regadenoson impurities.

Impurity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing cluster_reporting Reporting Sample Regadenoson API or Drug Product Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Separation (Reversed-Phase) Dissolution->HPLC Detection UV/DAD Detection HPLC->Detection MS Mass Spectrometry (for identification) HPLC->MS Quantification Quantification of Impurities Detection->Quantification Identification Structural Elucidation of Unknowns MS->Identification Report Impurity Profile Report Quantification->Report Identification->Report

Caption: General workflow for Regadenoson impurity analysis.

Experimental Protocols

General Protocol for A₂A Adenosine Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of test compounds, such as Regadenoson impurities, to the A₂A adenosine receptor.

1. Membrane Preparation:

  • Culture a cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Pellet the membrane fraction by high-speed centrifugation and resuspend in a suitable buffer.

  • Determine the protein concentration of the membrane preparation.

2. Radioligand Binding Assay:

  • In a multi-well plate, combine the cell membrane preparation, a radiolabeled A₂A receptor ligand (e.g., [³H]-CGS 21680), and varying concentrations of the test compound (e.g., this compound or other impurities).

  • To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled A₂A receptor agonist or antagonist.

  • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

3. Termination and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

The control of impurities in Regadenoson is a critical aspect of ensuring its quality, safety, and efficacy. While this compound is identified as a process-related impurity, a comprehensive comparative analysis of its pharmacological and toxicological profile against other Regadenoson impurities is not yet publicly documented. The provided A₂A receptor signaling pathway and experimental protocols offer a foundational understanding and a practical framework for researchers to conduct such comparative studies. Further investigation into the biological activities of these impurities is warranted to fully understand their potential impact and to establish appropriate control strategies in the manufacturing and formulation of Regadenoson.

References

A Comparative Guide to the Stability of 1-epi-Regadenoson Ethyl Ester and Regadenoson Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 1-epi-Regadenoson ethyl ester and its parent compound, Regadenoson, under various stress conditions. Understanding the stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates or impurities is crucial for ensuring drug quality, safety, and efficacy. While comprehensive data on the forced degradation of Regadenoson is available, there is a notable lack of published stability data for this compound, a known synthetic intermediate. This guide summarizes the existing knowledge on Regadenoson's stability and highlights the importance of conducting similar stress testing for its related compounds.

Comparison of Stability Profiles

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.[2][3][4][5] The stability of Regadenoson has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][6]

Summary of Regadenoson Degradation

The following table summarizes the observed degradation of Regadenoson under different stress conditions, based on available research. It is important to note that specific degradation percentages can vary depending on the exact experimental conditions (e.g., concentration of reagents, duration of exposure, and temperature).

Stress ConditionReagent/ConditionObservationKey Degradation Products
Acid Hydrolysis 1M HCl, 80°C, 2 hrsSignificant degradation[6]Regadenoson Acid, Deribose[6]
Base Hydrolysis 1M NaOH, 80°C, 30 minsRapid and significant degradation[6]Regadenoson Acid[6]
Oxidative Stress 10% H₂O₂, 80°C, 24 hrsSignificant degradation[6]Deribose, Ethyl amine Analogue[6]
Thermal Stress Ambient, ThermalStable[6]Not specified
Photolytic Stress Photolytic, DarkStable[6]Not specified
Aqueous Hydrolysis Water, 80°C, 24 hrsNo significant degradation[6]Not specified
Stability of this compound

Currently, there is no publicly available data on the stability of this compound under forced degradation conditions. As a synthetic intermediate and potential impurity, its stability profile is critical for understanding the overall quality and shelf-life of Regadenoson drug products. The presence and degradation of such impurities could potentially impact the safety and efficacy of the final drug product.

Experimental Protocols for Stress Testing

The following are generalized experimental protocols for conducting forced degradation studies on pharmaceutical compounds like Regadenoson and its intermediates. These protocols are based on common practices in the pharmaceutical industry and findings from published studies on Regadenoson.

1. Acid Degradation:

  • Procedure: Dissolve the test substance in a suitable solvent and add an equal volume of 1M hydrochloric acid.

  • Condition: Heat the solution at 80°C for 2 hours.

  • Analysis: Neutralize the solution and analyze by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Base Degradation:

  • Procedure: Dissolve the test substance in a suitable solvent and add an equal volume of 1M sodium hydroxide.

  • Condition: Heat the solution at 80°C for 30 minutes.

  • Analysis: Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

  • Procedure: Dissolve the test substance in a suitable solvent and add an equal volume of 10% hydrogen peroxide.

  • Condition: Heat the solution at 80°C for 24 hours.

  • Analysis: Analyze the solution by HPLC.

4. Thermal Degradation:

  • Procedure: Place the solid drug substance in a temperature-controlled oven.

  • Condition: Maintain the temperature at a specified level (e.g., 60-80°C) for a defined period.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

5. Photostability Testing:

  • Procedure: Expose the solid drug substance or its solution to a light source with a specified intensity (e.g., ICH-compliant photostability chamber).

  • Condition: Ensure exposure to both UV and visible light.

  • Analysis: Analyze the sample by HPLC, comparing it to a sample stored in the dark.

Visualizing Experimental and Biological Pathways

To better understand the context of these stability studies, the following diagrams illustrate a typical workflow for forced degradation and the signaling pathway of Regadenoson.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 1M NaOH, 80°C) Base->HPLC Oxidation Oxidation (e.g., 10% H₂O₂, 80°C) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis Light) Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Profile Degradation Profile LCMS->Profile Pathway Degradation Pathway Profile->Pathway Drug Drug Substance (e.g., this compound) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Regadenoson_Signaling_Pathway Regadenoson Regadenoson A2A_Receptor Adenosine A2A Receptor Regadenoson->A2A_Receptor Binds to G_Protein Gs Protein Activation A2A_Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased intracellular cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of 1-epi-Regadenoson ethyl ester, a potential impurity in the synthesis of the A2A adenosine (B11128) receptor agonist, Regadenoson. The following sections detail the experimental protocols and performance data to assist in method selection and cross-validation for purity and stability studies in drug development.

Performance Comparison: HPLC vs. UPLC

The primary advantages of UPLC over traditional HPLC stem from the use of smaller sub-2 µm stationary phase particles and instrumentation capable of handling significantly higher backpressures. This fundamental difference leads to substantial improvements in speed, resolution, and sensitivity, which are critical for the detection and quantification of trace-level impurities like this compound.

ParameterRepresentative HPLC MethodRepresentative UPLC MethodKey Advantages of UPLC
Analysis Time ~ 25 - 35 minutes~ 3 - 5 minutesUp to 10 times faster, enabling higher sample throughput.
Resolution GoodExcellentSharper, narrower peaks provide superior separation of closely eluting impurities from the main active pharmaceutical ingredient (API).
Sensitivity StandardHighIncreased peak height and reduced baseline noise allow for lower limits of detection (LOD) and quantification (LOQ) for trace impurities.
Solvent Consumption HighLowShorter run times and lower flow rates can lead to a 70-80% reduction in solvent usage, resulting in significant cost savings and a more environmentally friendly method.
System Backpressure Up to 400 bar (6,000 psi)Up to 1000 bar (15,000 psi)A key operational difference requiring specialized instrumentation.
Data Accuracy GoodExcellentBetter-defined and separated peaks lead to more precise integration and improved accuracy of quantitative results.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using both HPLC and UPLC. The UPLC method is a scaled adaptation of the HPLC method, demonstrating a typical method transfer approach.

Representative HPLC Method

This method is designed for the reliable separation of Regadenoson and its related impurities on a standard HPLC system.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

Representative UPLC Method

This method is a scaled version of the HPLC protocol, optimized for the speed and resolution advantages of UPLC technology.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient (Scaled):

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 35 °C

  • Detection: UV at 260 nm

Cross-Validation Workflow

Cross-validation is essential when transferring a method from HPLC to UPLC to ensure that the new method provides equivalent or superior results. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow start Start: Define Analytical Target Profile (ATP) hplc_dev Develop & Validate HPLC Method start->hplc_dev uplc_transfer Transfer Method to UPLC (Scale Parameters) hplc_dev->uplc_transfer uplc_dev Optimize & Validate UPLC Method uplc_transfer->uplc_dev cross_val Cross-Validation Studies: - Specificity - Linearity & Range - Accuracy & Precision - Robustness uplc_dev->cross_val compare Compare Performance: - Resolution - Sensitivity (LOD/LOQ) - Run Time - Solvent Consumption cross_val->compare report Generate Cross-Validation Report compare->report end End: Implement UPLC Method report->end

Caption: Workflow for cross-validation of HPLC and UPLC methods.

Conclusion

While HPLC remains a robust and widely used technique for the analysis of pharmaceuticals, UPLC offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of this compound and other impurities. The substantial reduction in analysis time and solvent consumption makes UPLC a more efficient and cost-effective solution for high-throughput environments such as in-process control and final product release testing. Proper method transfer and cross-validation are crucial to ensure the reliability and accuracy of the analytical data when transitioning from an established HPLC method to a UPLC method. For laboratories focused on rapid method development, high sample throughput, and comprehensive impurity profiling, the adoption of UPLC technology is a strategic imperative.

A Comparative Pharmacological Analysis: Regadenoson versus its C-2 Epimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of Regadenoson, a selective A₂A adenosine (B11128) receptor agonist, and its theoretical C-2 epimer. While extensive data is available for Regadenoson, public domain information on its C-2 epimer is limited. This document, therefore, outlines the established pharmacological profile of Regadenoson and presents the definitive experimental protocols required to characterize and compare the activity of its C-2 epimer.

Introduction to Regadenoson

Regadenoson is a potent and selective agonist for the A₂A adenosine receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in coronary vasodilation.[1][2][3] Its clinical utility lies in its use as a pharmacologic stress agent for myocardial perfusion imaging.[1][2][4] Activation of the A₂A receptor by Regadenoson initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and increased coronary blood flow.[2][5] Regadenoson exhibits a favorable pharmacokinetic profile with a rapid onset and short duration of action.[1]

Comparative Pharmacological Data

To facilitate a direct comparison, the following tables summarize the known pharmacological parameters for Regadenoson and provide a template for the data that would be generated for its C-2 epimer through the experimental protocols detailed in this guide.

Table 1: Comparative Binding Affinity at Human Adenosine Receptors

CompoundA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)A₂B Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)A₂A Selectivity vs A₁
Regadenoson>16,500[6]1300[6]>100,000>100,000>12.7-fold
C-2 EpimerData to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Table 2: Comparative Functional Activity at the Human A₂A Receptor

CompoundEC₅₀ (cAMP accumulation) (nM)Maximal Response (% of control agonist)
Regadenoson~224[7]Data varies by study
C-2 EpimerData to be determinedData to be determined

Adenosine A₂A Receptor Signaling Pathway

Activation of the A₂A adenosine receptor by an agonist like Regadenoson triggers a well-defined signaling cascade. The receptor is coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cAMP.[8] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the physiological response of vasodilation.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Regadenoson Regadenoson A2A_Receptor A₂A Adenosine Receptor Regadenoson->A2A_Receptor Binds to Gs_protein Gs Protein A2A_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to

Figure 1: Adenosine A₂A Receptor Signaling Pathway.

Experimental Protocols

To determine the pharmacological activity of the C-2 epimer of Regadenoson and enable a direct comparison, the following detailed experimental protocols are recommended.

Radioligand Binding Assay

This assay is crucial for determining the binding affinity (Kᵢ) of the compounds to the A₂A adenosine receptor and other adenosine receptor subtypes to assess selectivity.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK-293) cells stably expressing the human A₂A adenosine receptor.

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.[9]

2. Binding Reaction:

  • In a 96-well plate, add increasing concentrations of the unlabeled test compound (Regadenoson or its C-2 epimer).

  • Add a constant concentration of a radiolabeled ligand specific for the A₂A receptor (e.g., [³H]CGS 21680).[10]

  • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[10]

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of the compounds to stimulate the production of intracellular cAMP, providing a measure of their agonistic activity (EC₅₀ and maximal response).

1. Cell Culture and Plating:

  • Culture HEK-293 cells stably expressing the human A₂A adenosine receptor in a suitable growth medium.

  • Seed the cells into 96-well plates and allow them to adhere overnight.

2. Agonist Stimulation:

  • Wash the cells with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add increasing concentrations of the test compound (Regadenoson or its C-2 epimer) to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

3. cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • The amount of cAMP in the cell lysate can be quantified using various commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP produced in response to each concentration of the test compound.

  • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximal response (Eₘₐₓ).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of experiments for a comprehensive comparison of the pharmacological activity of Regadenoson and its C-2 epimer.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_analysis Comparative Analysis Compound_Prep Synthesize and Purify Regadenoson and C-2 Epimer Membrane_Prep Prepare Cell Membranes (HEK-293 expressing hA₂A) Compound_Prep->Membrane_Prep Cell_Culture Culture Cells (HEK-293 expressing hA₂A) Compound_Prep->Cell_Culture Radioligand_Assay Perform Radioligand Binding Assay Membrane_Prep->Radioligand_Assay Binding_Data Determine Kᵢ values for A₁, A₂A, A₂B, A₃ Radioligand_Assay->Binding_Data Data_Comparison Compare Binding Affinity, Selectivity, and Potency Binding_Data->Data_Comparison cAMP_Assay Perform cAMP Accumulation Assay Cell_Culture->cAMP_Assay Functional_Data Determine EC₅₀ and Eₘₐₓ cAMP_Assay->Functional_Data Functional_Data->Data_Comparison

Figure 2: Experimental workflow for comparing pharmacological activity.

Conclusion

This guide provides a comprehensive framework for comparing the pharmacological activity of Regadenoson and its C-2 epimer. By following the detailed experimental protocols for radioligand binding and cAMP accumulation assays, researchers can generate the necessary quantitative data to thoroughly characterize the binding affinity, selectivity, and functional potency of the C-2 epimer. This comparative analysis will be instrumental in understanding the structure-activity relationship and the potential therapeutic implications of stereochemical modifications to the Regadenoson molecule.

References

spectroscopic comparison of 1-epi-Regadenoson ethyl ester and Regadenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between 1-epi-Regadenoson ethyl ester and its parent compound, Regadenoson. Due to the limited availability of public spectroscopic data for this compound, this comparison includes known data for Regadenoson and theoretically expected data for its ethyl ester derivative based on its chemical structure.

Introduction

Regadenoson is a selective A2A adenosine (B11128) receptor agonist widely used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3][4][5][6] this compound is known as an intermediate in the synthesis of the alpha-isomer impurity of Regadenoson.[7] Understanding the spectroscopic differences between Regadenoson and its related compounds is crucial for quality control, impurity profiling, and drug development. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

Table 1: Molecular Information
PropertyThis compound (Expected)Regadenoson[1][8][9]
Molecular Formula C₁₇H₂₁N₈O₅C₁₅H₁₈N₈O₅
Molecular Weight 417.40 g/mol 390.36 g/mol
CAS Number Not available in search results313348-27-5
Table 2: ¹H NMR Spectroscopy Data

Note: Specific experimental data for this compound is not publicly available. The expected chemical shifts are based on the structural differences with Regadenoson.

Functional GroupThis compound (Expected δ, ppm)Regadenoson (Literature/Expected δ, ppm)
Ethyl Ester (-OCH₂CH₃) ~4.1-4.3 (quartet)N/A
Ethyl Ester (-OCH₂CH₃) ~1.2-1.4 (triplet)N/A
Methyl Amide (-NHCH₃) N/A~2.8 (doublet)
Ribose Protons Similar to Regadenoson~3.5-6.0
Purine & Pyrazole Protons Similar to Regadenoson~7.5-8.5
Table 3: ¹³C NMR Spectroscopy Data

Note: Specific experimental data for this compound is not publicly available. The expected chemical shifts are based on the structural differences with Regadenoson.

Functional GroupThis compound (Expected δ, ppm)Regadenoson (Literature/Expected δ, ppm)
Ester Carbonyl (-COO-) ~160-170N/A
Ethyl Ester (-OCH₂CH₃) ~60-65N/A
Ethyl Ester (-OCH₂CH₃) ~14-16N/A
Amide Carbonyl (-CONH-) N/A~165-175
Methyl Amide (-NHCH₃) N/A~26
Ribose Carbons Similar to Regadenoson~60-90
Purine & Pyrazole Carbons Similar to Regadenoson~100-160
Table 4: Mass Spectrometry Data
IonThis compound (Expected m/z)Regadenoson (Expected m/z)[8]
[M+H]⁺ 418.16391.15
[M+Na]⁺ 440.14413.13
Table 5: Infrared Spectroscopy Data
Functional GroupThis compound (Expected ν, cm⁻¹)Regadenoson (Expected ν, cm⁻¹)
O-H Stretch (Ribose) ~3200-3600 (broad)~3200-3600 (broad)
N-H Stretch (Amine, Amide) ~3100-3500~3100-3500
C-H Stretch (Aliphatic, Aromatic) ~2850-3100~2850-3100
C=O Stretch (Ester) ~1735-1750N/A
C=O Stretch (Amide) N/A~1650-1680
C=N, C=C Stretch (Aromatic) ~1400-1600~1400-1600
C-O Stretch (Ester, Ether) ~1000-1300~1000-1200

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Ionization : Introduce the sample solution into the ion source to generate gas-phase ions. For ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.

  • Mass Analysis : Analyze the generated ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) to separate them based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Record the mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum : Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum : Place the sample in the IR beam and record the sample spectrum.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[10][11][12]

Mandatory Visualization

Spectroscopic_Comparison_Workflow cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Acquisition and Analysis cluster_comparison Comparative Analysis Regadenoson Regadenoson Spectral_Data Acquire Spectroscopic Data Regadenoson->Spectral_Data Epi_Ester 1-epi-Regadenoson Ethyl Ester Epi_Ester->Spectral_Data NMR NMR Spectroscopy (¹H and ¹³C) NMR->Spectral_Data MS Mass Spectrometry (MS) MS->Spectral_Data IR Infrared Spectroscopy (IR) IR->Spectral_Data Data_Interpretation Interpret Spectra (Chemical Shifts, m/z, Wavenumbers) Spectral_Data->Data_Interpretation Comparison Compare Spectroscopic Features Data_Interpretation->Comparison Conclusion Identify Key Structural Differences Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of related pharmaceutical compounds.

Conclusion

The primary spectroscopic differences between this compound and Regadenoson are expected to arise from the substitution of the N-methyl carboxamide group in Regadenoson with an ethyl carboxylate group in the ester derivative. This structural change would be most evident in:

  • ¹H NMR : The appearance of a quartet and a triplet corresponding to the ethyl group in the ester, and the absence of the N-methyl doublet seen in Regadenoson.

  • ¹³C NMR : The presence of signals for the ester carbonyl and the two carbons of the ethyl group, and the absence of the amide carbonyl and N-methyl carbon signals.

  • Mass Spectrometry : A predictable mass shift corresponding to the difference in molecular weight between the two compounds.

  • Infrared Spectroscopy : A characteristic C=O stretching frequency for the ester at a higher wavenumber compared to the amide C=O stretch in Regadenoson.

References

A Researcher's Guide to Determining Detection and Quantification Limits of 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the limit of detection (LOD) and limit of quantification (LOQ) for potential impurities like 1-epi-Regadenoson ethyl ester is a critical aspect of quality control and regulatory compliance. This guide provides a comparative framework and detailed methodologies for determining these key analytical parameters, enabling objective assessment against other process-related impurities or alternative analytical techniques.

This compound is recognized as an intermediate in the synthesis of an α-isomer impurity of Regadenoson, a selective A₂A adenosine (B11128) receptor agonist.[1] The analytical methods for Regadenoson and its impurities are typically based on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3][4][5] The validation of these methods, in accordance with International Council for Harmonisation (ICH) guidelines, involves the determination of LOD and LOQ to ensure the method's sensitivity.

Comparative Analysis of Detection and Quantification Limits

The following table provides a template for comparing the LOD and LOQ of this compound with other potential impurities of Regadenoson. The values presented are illustrative and should be replaced with experimental data. A study on Regadenoson impurities reported LOD and LOQ values for various impurities in the ranges of 3.3-4.8 µg/mL and 10.7-14.1 µg/mL, respectively.[2]

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical Method
This compound [Insert Experimental Data][Insert Experimental Data]RP-HPLC
Impurity A (Example)3.5 µg/mL11.0 µg/mLRP-HPLC
Impurity B (Example)4.2 µg/mL12.5 µg/mLRP-HPLC
Alternative Method (e.g., UPLC)[Insert Experimental Data][Insert Experimental Data]UPLC-UV

Experimental Protocol for LOD and LOQ Determination via RP-HPLC

This section details a representative protocol for determining the LOD and LOQ of this compound based on the visual evaluation method and the signal-to-noise ratio approach, as recommended by ICH guidelines.

Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Materials and Instrumentation:

  • Reference Standard: this compound

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for Regadenoson and its impurities.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic conditions would need to be optimized.

  • Diluent: A suitable solvent for dissolving the reference standard, typically a mixture of the mobile phase components.

Methodology:

  • Chromatographic Conditions:

    • Develop a specific and sensitive RP-HPLC method for the analysis of Regadenoson and its impurities, including this compound.

    • Optimize parameters such as mobile phase composition, flow rate, column temperature, and UV detection wavelength. A wavelength of around 272 nm is often used for Regadenoson and its related substances.[2]

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the this compound reference standard of a known concentration.

    • Prepare a series of dilutions from the stock solution to obtain working solutions at progressively lower concentrations.

  • LOD Determination (Based on Visual Evaluation):

    • Inject the diluted solutions into the HPLC system, starting with the highest concentration and moving towards the lowest.

    • The LOD is the lowest concentration at which the analyte peak can be reliably distinguished from the baseline noise. This is typically determined by multiple injections (e.g., n=3) to ensure reproducibility.

  • LOD and LOQ Determination (Based on Signal-to-Noise Ratio):

    • Inject a series of low-concentration solutions and determine the signal-to-noise (S/N) ratio for each. The S/N ratio is calculated by dividing the peak height by the standard deviation of the baseline noise over a defined interval.

    • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.

  • LOQ Validation:

    • To confirm the LOQ, analyze a minimum of five samples at the proposed LOQ concentration.

    • The precision (as relative standard deviation, RSD) and accuracy (as percent recovery) should be within acceptable limits (typically RSD ≤ 10% and recovery within 80-120%).

Workflow for LOD and LOQ Determination

The following diagram illustrates the logical workflow for the experimental determination of the Limit of Detection and Limit of Quantification.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_validation Validation prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions hplc_analysis HPLC Analysis of Dilutions prep_dilutions->hplc_analysis sn_ratio Calculate Signal-to-Noise Ratio hplc_analysis->sn_ratio lod_det LOD (S/N ≈ 3) sn_ratio->lod_det loq_det LOQ (S/N ≈ 10) sn_ratio->loq_det loq_validation Validate LOQ loq_det->loq_validation loq_precision Precision (RSD) loq_accuracy Accuracy (Recovery) loq_validation->loq_precision loq_validation->loq_accuracy

Caption: Workflow for LOD and LOQ Determination.

References

Inter-Laboratory Comparison of 1-epi-Regadenoson Ethyl Ester Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for 1-epi-Regadenoson ethyl ester, an intermediate in the synthesis of the α-isomer impurity of Regadenoson (B1679255).[1] Given the absence of a formal inter-laboratory study for this specific compound, this document compiles and compares data from various validated RP-HPLC methods developed for the analysis of Regadenoson and its related substances. This guide is intended to assist researchers and analytical scientists in selecting and developing robust analytical methods for quality control and impurity profiling.

Comparative Analysis of HPLC Methodologies

The following table summarizes the performance of different RP-HPLC methods reported in the literature for the analysis of Regadenoson and its impurities. While these methods were not part of a direct inter-laboratory comparison for this compound, they represent viable approaches that could be adapted for its analysis.

ParameterMethod 1Method 2Method 3
Linearity (Correlation Coefficient, r²) 0.9995>0.999Not Reported
Accuracy (% Recovery) 102.8 - 111.1%99.1% - 103.00%Not Reported
Precision (%RSD) 0.24 - 1.180.02Not Reported
Limit of Detection (LOD) 3.3 - 4.8 µg/mLNot ReportedNot Reported
Limit of Quantitation (LOQ) 10.7 - 14.1 µg/mLNot ReportedNot Reported

Experimental Protocols

Below are the detailed experimental protocols for the HPLC methods summarized above. These protocols provide a basis for reproducing the analytical conditions or for developing a new, optimized method for this compound.

Method 1: Gradient RP-HPLC for Regadenoson and its Related Substances[2]
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm particle size.

  • Mobile Phase:

    • Buffer: 1.0 mL of Methane Sulfonic acid in 1000 mL of water.

    • A gradient elution was performed, but the specific gradient program was not detailed in the source.

  • Diluent: Dimethyl Sulfoxide (DMSO).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 272 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Run Time: 55 minutes.

  • Retention Time of Regadenoson: 17.1 minutes.

Method 2: Isocratic RP-HPLC for 2-Chloroadenosine Impurity in Regadenoson[3][4]
  • Instrumentation: HPLC system with a UV detector.

  • Column: Symmetry C18-3v, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: A 1:1 v/v mixture of acetonitrile (B52724) and methanol, with the pH adjusted to 3.2 with 10% v/v ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Column Temperature: Ambient.

  • Sample Preparation: A stock solution was prepared by dissolving 20 mg of the sample in a 25 mL volumetric flask with the diluent. This was further diluted to achieve a working concentration of 80 µg/mL.[2]

Method 3: Gradient RP-HPLC for Related Substances of Regadenoson[5]
  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Agilent C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 1-alkyl sodium sulfonate solution (e.g., 15 mmol/L 1-pentanesulfonic acid sodium in a phosphate (B84403) buffer at pH 4.2).

    • Mobile Phase B: Methanol.

    • A gradient elution was performed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 247 nm.

  • Column Temperature: 35°C.

  • Sample Preparation: For an injection product with a concentration of 0.4 mg/5 mL, this was used as the test solution. A comparison solution was prepared by diluting 1 mL of the test solution to 100 mL with water.[3]

Analytical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical workflow for an inter-laboratory comparison and the signaling pathway of Regadenoson.

Inter-Laboratory Analytical Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Comparison Protocol_Development Develop Standardized Analytical Protocol Sample_Distribution Distribute Homogenized Sample & Reference Standard Protocol_Development->Sample_Distribution Lab_A Laboratory A (Method 1) Sample_Distribution->Lab_A Lab_B Laboratory B (Method 2) Sample_Distribution->Lab_B Lab_C Laboratory C (Method 3) Sample_Distribution->Lab_C Data_Collection Collect Raw Data and Chromatograms Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, t-tests) Data_Collection->Statistical_Analysis Comparison_Report Generate Comparison Report Statistical_Analysis->Comparison_Report

Caption: A generalized workflow for an inter-laboratory comparison of an analytical method.

Regadenoson A2A Receptor Signaling Pathway Regadenoson Regadenoson A2A_Receptor Adenosine A2A Receptor (G-protein coupled receptor) Regadenoson->A2A_Receptor Binds to G_Protein Gs Protein Activation A2A_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased intracellular cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Smooth Muscle Relaxation (Coronary Vasodilation) PKA->Vasodilation Leads to

References

Evaluating the Genotoxicity of 1-epi-Regadenoson Ethyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the genotoxicity of 1-epi-Regadenoson ethyl ester and its parent compound, Regadenoson. Due to the absence of publicly available genotoxicity data for this compound, a common intermediate in the synthesis of Regadenoson, this document focuses on the comprehensive genotoxicity assessment of Regadenoson as a benchmark. The data presented is crucial for understanding the potential mutagenic, clastogenic, and aneugenic risks associated with this class of A2A adenosine (B11128) receptor agonists.

Executive Summary

A thorough review of publicly available data, including the U.S. Food and Drug Administration (FDA) Pharmacology and Toxicology Review for Regadenoson (Lexiscan), reveals a comprehensive set of genotoxicity studies conducted on the parent compound. Regadenoson has been demonstrated to be non-genotoxic in a standard battery of tests designed to detect gene mutations, chromosomal damage, and DNA damage. While no direct data exists for this compound, the findings for Regadenoson provide a critical reference point for its safety assessment.

Comparative Genotoxicity Data

The following table summarizes the results of the genotoxicity studies performed on Regadenoson. No comparable data is publicly available for this compound or other adenosine receptor agonists in a similarly comprehensive format.

Test ArticleAssay TypeTest SystemConcentration/Dose LevelsMetabolic Activation (S9)ResultsConclusion
Regadenoson Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrAUp to 5000 µ g/plate With and withoutNegativeNon-mutagenic
Regadenoson In Vitro Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsUp to 5000 µg/mLWith and withoutNegativeNon-clastogenic
Regadenoson In Vivo Mouse Micronucleus AssayCD-1 MiceUp to 20 mg/kg (intravenous)Not ApplicableNegativeNo in vivo genotoxicity

Experimental Protocols

The genotoxicity studies for Regadenoson were conducted following standardized protocols, likely adhering to OECD (Organisation for Economic Co-operation and Development) guidelines. The methodologies for these key assays are detailed below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1][2][3]

Principle: This assay utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[1][2] These mutations render the bacteria unable to grow in a medium lacking the specific amino acid. The test evaluates the ability of a test substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.

Methodology:

  • Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test article on agar (B569324) plates with a minimal amount of the required amino acid.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Chromosomal Aberration Assay

This assay is designed to identify substances that cause structural chromosomal damage in cultured mammalian cells.[4]

Principle: Cultured mammalian cells are exposed to the test substance, and then mitotic cells are harvested and examined for chromosomal aberrations.

Methodology:

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

  • Exposure: Cells are treated with the test substance at various concentrations for a defined period.

  • Harvest and Staining: After treatment, the cells are treated with a mitotic inhibitor (e.g., colcemid) to accumulate cells in metaphase. The cells are then harvested, fixed, and stained.

  • Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

In Vivo Micronucleus Assay

This test assesses the genotoxic potential of a substance in a whole animal system by detecting damage to chromosomes or the mitotic apparatus.[5][6]

Principle: The assay identifies the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology:

  • Test System: Typically, rodents (mice or rats) are used.

  • Administration: The test substance is administered to the animals, usually via one or more routes of exposure (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Sample Collection: Bone marrow is collected at appropriate time points after exposure.

  • Slide Preparation and Staining: The bone marrow cells are smeared on slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic examination. A significant increase in the frequency of MN-PCEs in treated animals compared to controls indicates in vivo genotoxicity.

Visualizations

Experimental Workflow for Genotoxicity Testing

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay ames Ames Test (Bacterial Reverse Mutation) evaluation Genotoxicity Profile Evaluation ames->evaluation chrom_ab Chromosomal Aberration (Mammalian Cells) chrom_ab->evaluation micronucleus Micronucleus Test (Rodent Bone Marrow) micronucleus->evaluation start Test Compound (e.g., Regadenoson) start->ames Mutagenicity start->chrom_ab Clastogenicity evaluation->micronucleus If positive or for confirmation

Caption: A generalized workflow for the assessment of genotoxicity of a test compound.

Adenosine A2A Receptor Signaling Pathway

A2A_Signaling regadenoson Regadenoson a2a_receptor A2A Receptor regadenoson->a2a_receptor g_protein Gs Protein a2a_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates vasodilation Coronary Vasodilation pka->vasodilation leads to

Caption: Simplified signaling pathway of Regadenoson via the A2A adenosine receptor.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 1-epi-Regadenoson Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

1-epi-Regadenoson ethyl ester is identified as an intermediate in the synthesis of a Regadenoson impurity and is intended for research use only.[1][2] Due to its structural similarity to Regadenoson, a potent and selective adenosine (B11128) A2A receptor agonist, it should be handled with a high degree of caution. The Safety Data Sheet (SDS) for Regadenoson indicates that the compound is fatal if swallowed, inhaled, or in contact with skin, and can cause damage to organs.[3] Therefore, proper disposal is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4] Avoid the formation of dust and aerosols.[4] In case of accidental contact, rinse the affected area with plenty of water.[4] If inhaled, move to fresh air immediately.[4] Seek emergency medical attention for any exposure.[3][4]

Step-by-Step Disposal Protocol for this compound

  • Waste Identification and Segregation:

    • Properly identify all waste streams containing this compound. This includes pure, unused compound, contaminated solutions, and any lab materials that have come into contact with the chemical (e.g., pipette tips, gloves, and vials).

    • Segregate the waste into designated, clearly labeled containers. Do not mix with other incompatible waste streams.

  • Waste Containerization and Labeling:

    • Use chemically resistant, leak-proof containers for all waste.

    • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard).[3]

  • Storage of Chemical Waste:

    • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from heat and ignition sources.[4][5]

    • Ensure the storage area is accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste, including its composition and any known hazards.

    • Follow all institutional and local regulations for the transportation and disposal of hazardous chemical waste.[4]

Experimental Workflow for Disposal

Below is a visual representation of the decision-making process for the proper disposal of this compound.

start Start: Waste containing This compound identify Identify and Quantify Waste start->identify segregate Segregate Waste Streams (Solid vs. Liquid) identify->segregate solid_waste Contaminated Solids (Gloves, Vials, etc.) segregate->solid_waste Solid liquid_waste Unused Compound & Contaminated Solutions segregate->liquid_waste Liquid containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Hazardous Waste Area containerize_solid->storage containerize_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-epi-Regadenoson ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-epi-Regadenoson Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that this compound is an intermediate in the synthesis of Regadenoson, a potent and hazardous substance, it should be handled with extreme caution. The following procedures are based on the safety profile of Regadenoson and general best practices for handling hazardous chemicals in a laboratory setting.

Hazard Communication
  • Acute Toxicity: Fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2]

  • Organ Toxicity: Causes damage to organs.[2]

  • Irritation: Causes skin and serious eye irritation.[2]

Therefore, this compound should be treated as a highly hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk when handling this compound.[3] The level of PPE should be selected based on the specific laboratory procedure and the potential for exposure.

Scenario Required Personal Protective Equipment
Weighing and Preparing Solutions - Nitrile Gloves (double-gloved recommended) - Disposable Gown (back-closing) - Safety Goggles and Face Shield - N95 or higher-rated Respirator
Conducting Reactions and Transfers - Chemical-resistant Gloves (e.g., nitrile) - Laboratory Coat - Safety Glasses with Side Shields
Sample Analysis (e.g., HPLC, LC-MS) - Nitrile Gloves - Laboratory Coat - Safety Glasses
Spill Cleanup - Chemical-resistant Gloves (e.g., nitrile, double-gloved) - Disposable Gown - Safety Goggles and Face Shield - N95 or higher-rated Respirator - Shoe Covers
Waste Disposal - Chemical-resistant Gloves - Laboratory Coat - Safety Goggles
Experimental Protocols: Step-by-Step Handling Procedures

3.1. Preparation and Weighing

  • Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.

  • PPE: Don the appropriate PPE as outlined in the table above for "Weighing and Preparing Solutions."

  • Weighing: Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing boat. Carefully transfer the desired amount of the compound to the weighing boat. Avoid creating dust.

  • Solution Preparation: Add the solvent to the vessel containing the weighed compound within the fume hood. Ensure the container is securely capped.

  • Decontamination: Wipe down the spatula, weighing boat, and any affected surfaces with an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse, or as determined by your institution's safety protocols) before removing them from the fume hood. Dispose of contaminated disposables as hazardous waste.

3.2. Conducting Reactions

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • PPE: Wear the appropriate PPE for "Conducting Reactions and Transfers."

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes.

3.3. Post-Reaction Work-up and Purification

  • Quenching: Quench the reaction carefully in the fume hood.

  • Extraction and Purification: Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

  • Solvent Removal: Use a rotary evaporator or other suitable equipment within a fume hood to remove solvents. Ensure the vacuum pump exhaust is properly vented.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated gloves, bench paper, weighing boats, and other disposable materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous chemical waste.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wear appropriate PPE as listed for "Spill Cleanup." Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area.

Visual Workflow for Handling this compound

cluster_prep Preparation & Weighing (in Fume Hood) cluster_reaction Reaction & Analysis cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE: - Double Gloves - Gown - Goggles & Face Shield - Respirator weigh Weigh Solid Compound prep_ppe->weigh dissolve Prepare Solution weigh->dissolve conduct_rxn Conduct Reaction dissolve->conduct_rxn Transfer Solution react_ppe Don PPE: - Gloves - Lab Coat - Safety Glasses react_ppe->conduct_rxn analyze Sample Analysis conduct_rxn->analyze solid_waste Collect Solid Waste conduct_rxn->solid_waste Contaminated Disposables liquid_waste Collect Liquid Waste conduct_rxn->liquid_waste Reaction Waste analyze->liquid_waste Analytical Waste disposal_ppe Don PPE: - Gloves - Lab Coat - Goggles disposal_ppe->solid_waste disposal_ppe->liquid_waste spill Spill exposure Personal Exposure

Caption: Workflow for handling this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。